beta-Acetoxyisovalerylshikonin
Description
structure in first source
Properties
Molecular Formula |
C23H26O8 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate |
InChI |
InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m1/s1 |
InChI Key |
BQSAGDWOHVQNFB-GOSISDBHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of β-Acetoxyisovalerylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the origin of β-acetoxyisovalerylshikonin, a bioactive naphthoquinone of significant interest in pharmaceutical research. We will explore its natural sources, biosynthetic pathway, and the experimental protocols for its isolation and characterization, presenting key quantitative data and visualizing complex pathways to facilitate a comprehensive understanding.
Natural Sources and Distribution
β-Acetoxyisovalerylshikonin is a specialized metabolite belonging to the shikonin (B1681659) family of compounds. These red-pigmented naphthoquinones are characteristic secondary metabolites produced by various plant species within the Boraginaceae family .[1][2] The primary and most well-documented sources are the roots of these plants, where the compounds are synthesized and stored, often in the root periderm.[3]
Key plant species identified as sources for β-acetoxyisovalerylshikonin and other shikonin derivatives include:
-
Arnebia euchroma (Royle) Johnston : This species, also known as Ratanjot, is a prominent source, and its cell suspension cultures have been successfully used for the production and isolation of β-acetoxyisovalerylshikonin.[4][5]
-
Lithospermum erythrorhizon Sieb. et Zucc. : A well-known medicinal plant in traditional Asian medicine, its roots are a rich source of various shikonins.[6][7]
-
Other Arnebia Species : Several other species within the genus, such as Arnebia guttata, Arnebia benthamii, and Arnebia hispidissima, have been shown to produce this compound.[8]
-
Echium plantagineum : This member of the Boraginaceae family also produces a range of shikonin derivatives.[3]
The production of these compounds can be influenced by environmental factors, and their extraction from wild plants has led to concerns of overexploitation, driving research into sustainable production methods like plant cell cultures.[4]
Biosynthesis Pathway
The biosynthesis of all shikonin derivatives, including β-acetoxyisovalerylshikonin, originates from two primary precursor pathways: the phenylpropanoid pathway and the mevalonate (MVA) pathway .[9]
-
Phenylpropanoid Pathway : This pathway produces p-hydroxybenzoic acid (PHB) from L-phenylalanine.
-
Mevalonate Pathway : This pathway synthesizes geranyl pyrophosphate (GPP) .[9]
These two precursors are then condensed in the endoplasmic reticulum by the enzyme p-hydroxybenzoate-geranyltransferase (PGT) to form 3-geranyl-4-hydroxybenzoate (GBA), the first committed intermediate in the shikonin pathway.[3] A series of subsequent enzymatic reactions involving hydroxylations and cyclizations leads to the formation of the core shikonin structure.
β-Acetoxyisovalerylshikonin is formed through the esterification of a shikonin precursor, likely β-hydroxyisovalerylshikonin . This final modification step is part of a series of "tailoring" reactions that create the diverse array of shikonin derivatives found in nature.
Experimental Protocols: Isolation and Purification
The isolation and purification of β-acetoxyisovalerylshikonin are critical for its use in research and drug development. The lipophilic nature of shikonin derivatives dictates the choice of solvents and chromatographic techniques.
Extraction
Ultrasonic-Assisted Extraction (UAE) is a commonly employed method due to its efficiency.
-
Plant Material : Dried and powdered roots of a source plant (e.g., Arnebia species) or harvested cell biomass from suspension cultures.
-
Solvents : A range of solvents with varying polarities are used, including hexane, chloroform, ethyl acetate, and methanol (B129727).[8] The choice of solvent can influence the profile of extracted derivatives.
-
Procedure :
-
The plant material is suspended in the chosen extraction solvent.
-
The suspension is subjected to ultrasonication for a defined period (e.g., 30-60 minutes).
-
The mixture is then filtered to separate the crude extract from the solid plant residue.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
-
Purification
Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating pure β-acetoxyisovalerylshikonin from the crude extract.[4]
-
Stationary Phase : A reversed-phase C18 column is typically used.[4]
-
Mobile Phase : An isocratic or gradient system of acetonitrile (B52724) and methanol is common. For example, a mobile phase of acetonitrile/methanol (95:5) has been successfully used.[4]
-
Detection : A UV-Vis detector set at a wavelength where naphthoquinones absorb strongly (e.g., 520 nm) is used to monitor the eluent.[8]
-
Procedure :
-
The crude extract is dissolved in a suitable solvent and injected into the preparative HPLC system.
-
The mobile phase separates the components of the extract based on their polarity.
-
Fractions corresponding to the peak of β-acetoxyisovalerylshikonin are collected.
-
The solvent from the collected fractions is evaporated to yield the purified compound, which can be >98% pure.[4]
-
Other techniques like Solid-Phase Extraction (SPE) using Sephadex LH-20 can also be used for initial sample cleanup or to separate monomeric shikonins from oligomeric derivatives.[10]
Quantitative Data and Analysis
Accurate quantification of β-acetoxyisovalerylshikonin is essential for quality control and pharmacological studies. High-Performance Thin-Layer Chromatography (HPTLC) and HPLC are standard analytical techniques.
Table 1: HPTLC Method Validation Data for β-Acetoxyisovalerylshikonin Quantification
| Parameter | Value | Reference |
| Stationary Phase | RP-18 F₂₅₄S TLC plates | [8] |
| Mobile Phase | Acetonitrile:Methanol:5% Formic Acid (40:2:8 v/v/v) | [8] |
| Detection Wavelength | 520 nm (Densitometry) | [8] |
| Linearity Range | 100 - 1800 ng/spot | [8] |
| Limit of Detection (LOD) | 12 ng | [8] |
| Limit of Quantification (LOQ) | 40 ng | [8] |
Table 2: Preparative HPLC Method Validation Data for β-Acetoxyisovalerylshikonin Isolation
| Parameter | Value | Reference |
| Purity Achieved | > 98% | [4] |
| Recovery | 94.7 - 96.8% | [4] |
| Repeatability (%RSD) | 1.27 | [4] |
| Limit of Detection (LOD) | 0.146 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.487 µg/mL | [4] |
Biological Activity and Signaling Pathways
Shikonin and its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[5][11] While research on β-acetoxyisovalerylshikonin is less extensive than on shikonin itself, derivatives often share similar mechanisms of action.
One of the key antitumor mechanisms for shikonin derivatives is the induction of apoptosis (programmed cell death) in cancer cells. Studies on related compounds like β-hydroxyisovalerylshikonin have shown that this effect can be mediated through the inhibition of critical cell survival pathways, such as the PI3K/AKT signaling pathway .[12] This pathway is often hyperactivated in cancer, promoting cell proliferation and survival. By inhibiting key kinases like AKT, shikonin derivatives can disrupt this pro-survival signaling, leading to cell cycle arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Reaction of beta-alkannin (shikonin) with reactive oxygen species: detection of beta-alkannin free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 10. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
β-Acetoxyisovalerylshikonin from Arnebia euchroma: A Technical Guide for Researchers
An In-depth Examination of its Extraction, Biological Activity, and Mechanisms of Action
Introduction
β-Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone pigment found in the roots of Arnebia euchroma, a plant widely used in traditional medicine. As a member of the shikonin (B1681659) family of compounds, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of β-acetoxyisovalerylshikonin, focusing on its extraction from Arnebia euchroma, its biological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.
Extraction and Purification from Arnebia euchroma
The isolation of high-purity β-acetoxyisovalerylshikonin from its natural source, Arnebia euchroma, is a critical step for its pharmacological investigation. Various methods have been developed and optimized for this purpose, with a focus on efficiency and yield.
Conventional Extraction Methodologies
Traditional methods for the extraction of shikonin derivatives from Arnebia euchroma often involve solvent extraction with organic solvents of varying polarities.
Experimental Protocol: Homogenate Extraction
-
Plant Material Preparation: Dried roots of Arnebia euchroma are ground into a fine powder to maximize the surface area for solvent interaction.
-
Extraction: The powdered root material is subjected to homogenate extraction using an organic solvent. Ethanol has been identified as an effective solvent for this process.
-
Solvent Evaporation: The resulting extract is concentrated by evaporating the solvent under reduced pressure, yielding a crude extract rich in naphthoquinones.
Advanced Extraction Techniques: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process. This method generally results in higher yields and shorter extraction times compared to conventional methods.[1][2]
Experimental Protocol: Ultrasonic-Assisted Extraction
-
Sample Preparation: Dried and powdered roots of Arnebia euchroma are suspended in an appropriate solvent, such as methanol (B129727) or ethanol.[1][3]
-
Ultrasonication: The suspension is subjected to ultrasonication at a controlled temperature and for a specific duration. Optimal conditions can be determined through response surface methodology.[3]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is subsequently evaporated to yield the crude extract.
Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a crucial step for the isolation and purification of β-acetoxyisovalerylshikonin from the crude extract.[4]
Experimental Protocol: Preparative HPLC
-
Sample Preparation: The crude extract is dissolved in the mobile phase and filtered through a membrane filter before injection into the HPLC system.[4]
-
Chromatographic Separation: The separation is typically achieved on a C18 reversed-phase column using an isocratic mobile phase, such as acetonitrile/methanol (95:5 v/v).[4]
-
Fraction Collection: The eluent is monitored at a specific wavelength (e.g., 520 nm for naphthoquinones), and the fraction corresponding to the β-acetoxyisovalerylshikonin peak is collected.[4]
-
Purity Assessment: The purity of the isolated compound is confirmed using analytical HPLC and spectroscopic techniques like NMR and Mass Spectrometry.
Quantitative Data on Extraction and Purification
The efficiency of the extraction and purification process can be quantified by several parameters. The following table summarizes key data related to the isolation of shikonin derivatives from Arnebia euchroma.
| Parameter | Value | Reference |
| Purity of Isolated β-acetoxyisovalerylshikonin | >98% | [5] |
| Recovery Rate | 94.7-96.8% | [5] |
| Limit of Detection (LOD) | 0.146 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.487 µg/mL | [5] |
| Repeatability (%RSD) | 1.27 | [5] |
Biological Activities and Mechanisms of Action
β-Acetoxyisovalerylshikonin and its related compounds exhibit a range of biological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most prominent.
Anticancer Activity
While specific IC50 values for β-acetoxyisovalerylshikonin are not extensively reported, studies on the closely related compound, β-hydroxyisovalerylshikonin (β-HIVS), provide valuable insights into its potential anticancer efficacy.
Cytotoxicity Data for β-Hydroxyisovalerylshikonin (β-HIVS)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HeLa | Cervical Cancer | Concentration-dependent inhibition | 48h | [6] |
| PANC-1 | Pancreatic Cancer | Concentration-dependent inhibition | Not Specified | [7] |
Mechanism of Anticancer Action: Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its dysregulation is a common feature in many cancers. Studies on β-hydroxyisovalerylshikonin have demonstrated its ability to inhibit this pathway, leading to cancer cell apoptosis.[6]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa or PANC-1) are cultured and treated with varying concentrations of the shikonin derivative for a specified duration.
-
Protein Extraction: Total protein is extracted from the treated and control cells.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., PI3K, Akt, p-Akt, Bcl-2, Bax, Caspase-3).
-
Detection and Quantification: The protein bands are visualized using a secondary antibody conjugated to an enzyme and a chemiluminescent substrate. Band intensities are quantified to determine changes in protein expression.[6][7]
Signaling Pathway Diagram: Inhibition of PI3K/Akt Pathway by Shikonin Derivatives
Caption: Inhibition of the PI3K/Akt signaling pathway by shikonin derivatives, leading to apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of shikonin derivatives are attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Shikonin has been shown to inhibit this process.
Signaling Pathway Diagram: Inhibition of NF-κB Activation
Caption: Inhibition of the NF-κB signaling pathway by β-acetoxyisovalerylshikonin.
Antimicrobial Activity
Shikonin and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Culture: The target bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or fungi (e.g., Candida albicans) are cultured in an appropriate broth medium.
-
Serial Dilution: The test compound (β-acetoxyisovalerylshikonin) is serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the microorganism.
-
Incubation: The inoculated dilutions are incubated under optimal conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antimicrobial Activity Data for Shikonin
| Microorganism | MIC80 (µg/mL) | Reference |
| Candida albicans (Fluconazole-resistant) | 4 | [8] |
Experimental Workflow Visualization
The overall process from the natural source to the purified active compound can be visualized as a streamlined workflow.
Caption: General workflow for the extraction and purification of β-acetoxyisovalerylshikonin.
Conclusion and Future Directions
β-Acetoxyisovalerylshikonin, a naphthoquinone from Arnebia euchroma, demonstrates significant potential as a therapeutic agent. Efficient methods for its extraction and purification have been established, paving the way for further research. While studies on related compounds suggest promising anticancer, anti-inflammatory, and antimicrobial activities, further investigation is required to fully elucidate the specific pharmacological profile of β-acetoxyisovalerylshikonin. Future research should focus on determining its precise IC50 values against a broader range of cancer cell lines, elucidating the detailed molecular mechanisms of its anti-inflammatory and antimicrobial actions, and conducting preclinical in vivo studies to evaluate its efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of Shikonin on Candida albicans growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Biological Properties of β-Acetoxyisovalerylshikonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone derivative found in the roots of several plants belonging to the Boraginaceae family, most notably Arnebia euchroma. As a member of the shikonin (B1681659) family of compounds, it has garnered significant scientific interest for its potential therapeutic applications, particularly in the realms of anti-inflammatory and wound healing processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of β-acetoxyisovalerylshikonin. Detailed experimental protocols for its isolation, quantification, and the assessment of its biological functions are presented, alongside a summary of key quantitative data. Furthermore, this guide elucidates the compound's mechanism of action through its modulation of crucial signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
β-Acetoxyisovalerylshikonin is a lipophilic red pigment. Its chemical structure is characterized by a naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) core with a substituted chiral side chain at the C-2 position.
IUPAC Name: [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate[1]
Chemical Structure:
Image Source: PubChem CID 69295815
A summary of the key physicochemical properties of β-acetoxyisovalerylshikonin is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆O₈ | [1] |
| Molecular Weight | 430.45 g/mol | [1] |
| CAS Number | 69091-17-4 | |
| Appearance | Red powder | |
| Solubility | Soluble in organic solvents such as DMSO, chloroform, and ethyl acetate. | |
| XLogP3 | 3.9 | [1] |
Biological Activities
β-Acetoxyisovalerylshikonin has demonstrated promising biological activities, primarily as an anti-inflammatory and wound-healing agent. These effects are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and tissue regeneration.
Anti-inflammatory Activity
Shikonin and its derivatives are known to possess significant anti-inflammatory properties. While specific quantitative data for β-acetoxyisovalerylshikonin is limited, studies on related shikonin compounds provide strong evidence of their efficacy in inhibiting key inflammatory mediators. For instance, various shikonin derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | IC₅₀ for NO Production Inhibition (µM) |
| Shikonin | 1.2 ± 0.1 |
| Acetylshikonin | 2.4 (HC), 2.1 (pCH-OA) |
| Cyclopropylshikonin | 1.6 (HC), 1.8 (pCH-OA) |
Data from a study on various shikonin derivatives in human chondrocytes (HC) and primary human osteoarthritis chondrocytes (pCH-OA).[1]
Wound Healing Activity
β-Acetoxyisovalerylshikonin has been shown to promote the healing of pressure-induced venous ulcers. This therapeutic effect is attributed to its ability to activate the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway, which is crucial for cell proliferation, migration, and extracellular matrix deposition during the wound healing process. In a rabbit model of pressure-induced venous ulcers, treatment with β-acetoxyisovaleryl alkannin (B1664780) (AAN-II) led to a significant reduction in the ulcer area and a decrease in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
| Treatment Group | Ulcer Healing Percentage (%) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | ~20 | ~18 | ~35 | ~45 |
| AAN-II | ~60 | ~10 | ~20 | ~25 |
| TGF-β | ~55 | ~12 | ~22 | ~28 |
| AAN-II + TGF-β | ~80 | ~5 | ~10 | ~15 |
Data adapted from a study on a rabbit model of pressure-induced venous ulcers.
Mechanism of Action: Signaling Pathways
The biological activities of β-acetoxyisovalerylshikonin are mediated through its interaction with specific intracellular signaling pathways.
TGF-β/Smad3 Signaling Pathway in Wound Healing
β-Acetoxyisovalerylshikonin promotes wound healing by activating the TGF-β/Smad3 signaling pathway. Upon binding of TGF-β to its receptor, the receptor complex phosphorylates Smad3, which then forms a complex with Smad4. This complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in cell proliferation, migration, and extracellular matrix synthesis, all of which are essential for tissue repair.
Caption: TGF-β/Smad3 signaling pathway activated by β-acetoxyisovalerylshikonin.
MAPK/STAT3 Signaling Pathway in Inflammation
While direct studies on β-acetoxyisovalerylshikonin are limited, shikonin and its derivatives are known to modulate the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are key regulators of inflammation. These pathways are often activated by pro-inflammatory stimuli, leading to the production of inflammatory mediators. Shikonin derivatives can inhibit the phosphorylation and activation of key proteins in these cascades, thereby reducing the inflammatory response.
Caption: MAPK/STAT3 signaling pathway modulated by shikonin derivatives.
Experimental Protocols
Isolation and Purification of β-Acetoxyisovalerylshikonin
β-Acetoxyisovalerylshikonin is typically isolated from the dried roots of Arnebia euchroma.
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of β-acetoxyisovalerylshikonin.
Detailed Protocol for HPTLC Quantification:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 RP-18 F254s.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 5% formic acid in water (40:2:8, v/v/v).
-
Sample Application: Apply standard and sample solutions as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at 520 nm in absorbance-reflection mode.
-
Quantification: Determine the concentration of β-acetoxyisovalerylshikonin by comparing the peak area of the sample with that of the standard.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of β-acetoxyisovalerylshikonin for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
In Vitro Wound Healing Assay: Scratch Assay
This assay assesses the effect of a compound on cell migration, a key process in wound healing.
-
Cell Line: Human dermal fibroblasts (HDFs) or other relevant cell lines.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a uniform "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with various concentrations of β-acetoxyisovalerylshikonin.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Conclusion
β-Acetoxyisovalerylshikonin is a promising natural compound with well-documented anti-inflammatory and wound-healing properties. Its mechanism of action involves the modulation of key signaling pathways, making it a valuable lead compound for the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and related shikonin derivatives. Future studies should focus on further elucidating its detailed molecular targets and evaluating its efficacy and safety in preclinical and clinical settings.
References
An In-depth Technical Guide to β-Acetoxyisovalerylshikonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and analytical methodologies related to β-acetoxyisovalerylshikonin. The information is intended to support research and development efforts in the fields of pharmacology, natural product chemistry, and drug discovery.
Core Compound Summary
β-Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone derivative. It belongs to the shikonin (B1681659) family of compounds, which are well-documented for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and wound-healing properties. As an ester of shikonin, β-acetoxyisovalerylshikonin contributes to the therapeutic activities of the plant extracts from which it is isolated.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆O₈ | [1] |
| Molecular Weight | 430.4 g/mol | [1] |
| IUPAC Name | [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | [1] |
| CAS Number | 69091-17-4 | [2] |
| Synonyms | Beta-Acetoxyisovalerylshikonin, β-Acetoxyisovalerylalkannin | [1][2] |
Biological Activity and Mechanism of Action
β-Acetoxyisovalerylshikonin has demonstrated significant potential in modulating key signaling pathways implicated in inflammatory processes. Its primary mechanisms of action are centered on the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.
Signaling Pathway Diagrams
Caption: Inhibition of the MAPK/STAT3 signaling pathway by β-acetoxyisovalerylshikonin.
Caption: Overview of the canonical TGF-β/SMAD signaling pathway.
Experimental Protocols
Quantification of β-Acetoxyisovalerylshikonin using HPTLC
This method allows for the simultaneous quantification of β-acetoxyisovalerylshikonin and related shikonin derivatives in plant extracts.[3]
1. Sample Preparation:
-
Accurately weigh the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or another appropriate extraction technique.
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the dried extract in a known volume of the mobile phase.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 RP-18 F254S.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 5% formic acid in water (40:2:8, v/v/v).
-
Application: Apply standard solutions of β-acetoxyisovalerylshikonin and sample extracts as bands of appropriate width using an automated TLC applicator.
-
Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase.
-
Detection: After development, dry the plate and perform densitometric scanning at 520 nm in reflection/absorption mode.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of β-acetoxyisovalerylshikonin at different concentrations.
-
Apply the standard solutions to the HPTLC plate alongside the sample extracts.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard.
-
Determine the concentration of β-acetoxyisovalerylshikonin in the sample extracts by interpolating their peak areas on the calibration curve.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay assesses the ability of β-acetoxyisovalerylshikonin to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of β-acetoxyisovalerylshikonin for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
3. Nitrite (B80452) Measurement (Griess Assay):
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production by β-acetoxyisovalerylshikonin compared to the LPS-stimulated control.
Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the general steps for assessing the effect of β-acetoxyisovalerylshikonin on the phosphorylation of key proteins in the MAPK pathway in a suitable cell line (e.g., HaCaT keratinocytes).
1. Cell Lysis and Protein Quantification:
-
Treat cells with β-acetoxyisovalerylshikonin and/or an inflammatory stimulus.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK1/2, ERK1/2).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of β-acetoxyisovalerylshikonin on protein activation.
Conclusion
β-Acetoxyisovalerylshikonin is a promising natural compound with well-defined chemical properties and significant anti-inflammatory activity. Its mechanism of action appears to be mediated, at least in part, through the inhibition of the MAPK/STAT3 signaling pathway. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound for potential therapeutic applications.
References
- 1. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
The Biosynthesis Pathway of Shikonin Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Molecular Machinery Behind a Traditional Medicine
Shikonin (B1681659) and its derivatives, a class of naphthoquinones produced by plants of the Boraginaceae family, have a long history of use in traditional medicine and are of significant interest to the pharmaceutical industry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the shikonin biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular basis of shikonin production for applications in metabolic engineering and drug discovery.
The Core Biosynthetic Pathway of Shikonin
The biosynthesis of shikonin is a complex process that originates from two primary metabolic routes: the phenylpropanoid pathway, which provides the p-hydroxybenzoic acid (PHB) precursor, and the mevalonate (B85504) (MVA) pathway, which supplies the isoprenoid precursor, geranyl pyrophosphate (GPP).[1][3] The core pathway, primarily elucidated in Lithospermum erythrorhizon and Arnebia euchroma, involves a series of enzymatic reactions localized in the endoplasmic reticulum.[1]
The initial committed step is the geranylation of PHB by p-hydroxybenzoate geranyltransferase (PGT) to form 3-geranyl-4-hydroxybenzoate (GBA).[1][4] This is followed by a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) . Specifically, geranylhydroquinone 3''-hydroxylase , a CYP76B subfamily member (e.g., CYP76B74 in A. euchroma and CYP76B100 in L. erythrorhizon), hydroxylates geranylhydroquinone (GHQ) to produce 3''-hydroxy-geranylhydroquinone.[1][5][6] Subsequent oxidation and cyclization steps, which are still being fully elucidated, lead to the formation of the naphthoquinone ring. One of the final steps involves the hydroxylation of deoxyshikonin (B1670263) to shikonin, a reaction catalyzed by deoxyshikonin hydroxylases (DSHs) , which belong to the CYP82AR subfamily.[1]
The biosynthesis of various shikonin derivatives, such as acetylshikonin (B600194) and isovalerylshikonin (B600525), occurs through the action of specific acyltransferases. For instance, shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) in L. erythrorhizon are responsible for the enantiomer-specific acylation of shikonin and its enantiomer, alkannin.[1]
Regulation of Shikonin Biosynthesis
The production of shikonin and its derivatives is tightly regulated by a complex network of signaling pathways involving phytohormones and transcription factors. This intricate regulation allows the plant to modulate shikonin biosynthesis in response to developmental cues and environmental stresses.
Jasmonate Signaling Pathway
Methyl jasmonate (MeJA) is a potent elicitor of shikonin biosynthesis.[7] The jasmonate signaling cascade is initiated by the perception of jasmonoyl-isoleucine (JA-Ile) by the F-box protein CORONATINE INSENSITIVE 1 (COI1) . This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins via the 26S proteasome. The degradation of JAZ proteins releases the master transcription factor MYC2 , which then activates the expression of downstream transcription factors and biosynthetic genes. In the context of shikonin biosynthesis, MeJA treatment leads to the upregulation of key enzyme genes in the pathway.[7][8]
Ethylene (B1197577) Signaling Pathway
Ethylene is another key phytohormone that positively regulates shikonin biosynthesis. The ethylene signaling pathway begins with the binding of ethylene to its receptors on the endoplasmic reticulum, which inactivates the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) kinase. This inactivation allows for the cleavage and nuclear translocation of the C-terminal portion of ETHYLENE INSENSITIVE 2 (EIN2) . In the nucleus, the EIN2 C-terminus stabilizes the transcription factors ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1) . These transcription factors then bind to the promoter regions of ethylene-responsive genes, including those involved in shikonin biosynthesis, to activate their expression.[1][9] Overexpression of LeEIL-1 in L. erythrorhizon hairy roots has been shown to upregulate the expression of key shikonin biosynthetic genes and enhance shikonin production.[1]
Role of MYB Transcription Factors
MYB transcription factors are known to play crucial roles in regulating secondary metabolism in plants. In L. erythrorhizon, the overexpression of LeMYB1 has been demonstrated to enhance shikonin formation by up-regulating the expression of key biosynthetic genes, including PAL, HMGR, and PGT.[10] This suggests that LeMYB1 acts as a positive regulator in the shikonin biosynthetic pathway, likely downstream of the hormonal signaling cascades.
Quantitative Data on Shikonin Biosynthesis
The following tables summarize quantitative data related to shikonin production and the expression of biosynthetic genes under various conditions.
Table 1: Shikonin and its Derivatives Content in Lithospermum erythrorhizon
| Compound | Tissue/Condition | Content (mg/g DW) | Reference |
| Total Shikonins | Hairy roots (M9 medium, dark) | ~12 | [11] |
| Acetylshikonin | Hairy roots (M9 medium, dark) | ~5 | [1] |
| Isobutyrylshikonin | Hairy roots (M9 medium, dark) | ~2 | [1] |
| Isovalerylshikonin | Hairy roots (M9 medium, dark) | ~3 | [1] |
| Shikonin | L. erythrorhizon roots | 1.3% of DW | [12] |
| Acetylshikonin | L. erythrorhizon roots (Korean samples) | 0.084 ± 0.026 % | [13] |
Table 2: Gene Expression Changes in Response to Elicitors in Lithospermum spp.
| Gene | Elicitor | Fold Change | Cell Type/Organ | Reference |
| LePAL | Ethylene (LeEIL-1 overexpression) | ~2.5 | Hairy roots | [1] |
| LePGT-1 | Ethylene (LeEIL-1 overexpression) | ~3.0 | Hairy roots | [1] |
| LeC4H-2 | Ethylene (LeEIL-1 overexpression) | ~2.0 | Hairy roots | [1] |
| HMGR | Ethylene (LeEIL-1 overexpression) | ~2.2 | Hairy roots | [1] |
| PAL | Methyl Jasmonate | Significantly induced | L. officinale roots | [7] |
| MVA pathway genes | Methyl Jasmonate | Upregulated | L. officinale roots | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of shikonin biosynthesis.
Quantification of Shikonin and its Derivatives by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of shikonin and its derivatives.
-
Sample Preparation (from cell cultures):
-
Harvest cultured cells by filtration.
-
Dry the cells to a constant weight.
-
Extract the dried cells with a suitable organic solvent (e.g., n-hexane or ethanol) using methods such as sonication or Soxhlet extraction.[6][14]
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water with a small amount of acid (e.g., acetic acid or formic acid) is commonly used. An example is acetonitrile:methanol:water (2% acetic acid) (60:20:20, v/v/v).[15]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Detection: UV-Vis detector at a wavelength of 516-525 nm.[14][15]
-
Quantification: Based on a standard curve generated with purified shikonin and its derivatives.
-
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of shikonin biosynthetic genes.
-
RNA Extraction: Total RNA is extracted from plant tissues or cultured cells using a commercial kit or a standard protocol like the CTAB method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or gene-specific probes. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a suitable reference gene for normalization (e.g., actin or ubiquitin).
Functional Gene Analysis using RNA Interference (RNAi)
RNA interference is a powerful tool to downregulate the expression of specific genes to study their function.
-
Vector Construction: A hairpin RNAi construct targeting the gene of interest is created in a binary vector suitable for Agrobacterium-mediated transformation.
-
Transformation: Agrobacterium rhizogenes carrying the RNAi construct is used to infect sterile explants (e.g., leaves or stems) of L. erythrorhizon.[12]
-
Hairy Root Induction and Selection: Transformed hairy roots are induced at the infection sites and selected on a medium containing an appropriate antibiotic.
-
Analysis: The transgenic hairy roots are analyzed for the downregulation of the target gene expression by qRT-PCR and for the corresponding changes in shikonin and its derivative content by HPLC.
Genome Editing using CRISPR/Cas9
CRISPR/Cas9 technology allows for precise targeted mutagenesis to knockout genes and elucidate their function.
-
Vector Construction: A binary vector is constructed containing the Cas9 nuclease and a guide RNA (gRNA) targeting the specific gene in the shikonin pathway.
-
Transformation: The CRISPR/Cas9 construct is introduced into L. erythrorhizon cells or explants via Agrobacterium-mediated transformation.
-
Regeneration and Selection: Transgenic plants or calli are regenerated from the transformed tissues on a selective medium.
-
Analysis: The regenerated plants or calli are screened for mutations in the target gene by PCR and sequencing. The effect of the gene knockout on the shikonin biosynthesis pathway is then analyzed by HPLC.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of shikonin and its derivatives, as well as the complex regulatory networks that govern their production. This knowledge is crucial for the development of metabolic engineering strategies to enhance the production of these valuable compounds in plant cell cultures or heterologous systems. Future research should focus on the complete characterization of the remaining unknown enzymatic steps in the pathway, a deeper understanding of the interplay between different signaling pathways, and the identification of novel transcription factors that can be targeted for genetic manipulation. The application of advanced techniques such as single-cell transcriptomics and metabolomics will undoubtedly provide further insights into the spatial and temporal regulation of shikonin biosynthesis. This in-depth understanding will pave the way for the sustainable and cost-effective production of shikonin and its derivatives for pharmaceutical and other industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enzyme-database.org [enzyme-database.org]
- 6. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 7. A rapid HPLC/ESI-MS/MS method for quantitative analysis of isovalerylshikonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly efficient method of Lithospermum erythrorhizon transformation using domestic Rhizobium rhizogenes strain A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Quantitative Analysis of Acetylshikonin from Lithospermi Radix -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 14. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Pharmacological Profile of beta-Acetoxyisovalerylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-Acetoxyisovalerylshikonin (B149923), a naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon, belongs to a class of compounds renowned for their diverse and potent pharmacological activities. While research specifically isolating the effects of this compound is emerging, a comprehensive understanding of its pharmacological profile can be extrapolated from the extensive studies on its close structural analogues, shikonin (B1681659), acetylshikonin (B600194), and beta-hydroxyisovalerylshikonin. This technical guide synthesizes the current knowledge, focusing on the anticancer and anti-inflammatory properties of this class of compounds. We delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for replication, and visualize the complex signaling pathways involved.
Core Pharmacological Activities
The primary pharmacological activities of shikonin derivatives, and by extension this compound, are their potent anticancer and anti-inflammatory effects. These activities are underpinned by a multi-target mechanism of action that includes the induction of programmed cell death, modulation of key signaling pathways, and inhibition of inflammatory mediators.
Anticancer Activity
The anticancer effects of shikonin derivatives are multifaceted, primarily revolving around the induction of apoptosis, promotion of necroptosis, and inhibition of cell proliferation and migration.
Mechanisms of Action:
-
Induction of Apoptosis: Shikonin analogues are potent inducers of apoptosis in a wide range of cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
Caspase Activation: Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, -6, -7), leading to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP).[1][2][3]
-
Modulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and upregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bim), leading to mitochondrial outer membrane permeabilization and cytochrome c release.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels trigger oxidative stress, a key event in initiating apoptosis.[2][4]
-
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[4][5]
-
Inhibition of Key Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Inhibition of this critical survival pathway, which is often hyperactivated in cancer, is a common mechanism for shikonin derivatives.[6][7][8]
-
MAPK Pathway: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) contributes to the induction of apoptosis.[3]
-
-
Inhibition of Tubulin Polymerization: Acetylshikonin has been identified as a tubulin polymerization inhibitor, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[5][9]
Anti-inflammatory Activity
Shikonins exhibit significant anti-inflammatory properties, which are primarily attributed to the inhibition of the NF-κB signaling pathway.[10]
Mechanisms of Action:
-
NF-κB Inhibition: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Shikonin derivatives can inhibit its activation, preventing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[10]
Quantitative Data
The cytotoxic effects of shikonin derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of potency. While specific IC50 values for this compound are not widely published, the data for acetylshikonin, its close analogue, are presented below.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acetylshikonin | Non-Small Cell Lung Cancer | H1299 | 2.34 | [4] |
| Acetylshikonin | Non-Small Cell Lung Cancer | A549 | 3.26 | [4] |
| Acetylshikonin | Hepatocellular Carcinoma | HepG2 | 2 | [1] |
| Acetylshikonin | Renal Cell Carcinoma | A498 | 4.295 (24h) | [2] |
| Acetylshikonin | Renal Cell Carcinoma | ACHN | 5.62 (24h) | [2] |
| Acetylshikonin | Various Cancers | A549, Caski, MHCC-97H, PC-3, HCT-8 | 1.09 - 7.26 | [5] |
Signaling Pathways
The pharmacological effects of this compound and its analogues are mediated by their interaction with complex intracellular signaling networks.
References
- 1. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Biological Activity of Naphthoquinone Pigments: A Technical Guide for Researchers
Introduction
Naphthoquinones are a class of naturally occurring pigments widely distributed in nature, found in various plants, fungi, and bacteria.[1] These compounds are characterized by a naphthalene (B1677914) ring system with two carbonyl groups. For centuries, traditional medicine has utilized plants containing naphthoquinones for their therapeutic properties.[2] In recent years, scientific interest in these pigments has intensified due to their diverse and potent biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of naphthoquinone pigments, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Anticancer Activity
Naphthoquinone pigments have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[2] Their anticancer activity is often attributed to their ability to generate reactive oxygen species (ROS), induce apoptosis, and interfere with key signaling pathways involved in cancer cell proliferation and survival.[3][4]
Quantitative Anticancer Data
The cytotoxic effects of various naphthoquinone pigments have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values for prominent naphthoquinones against different cancer cell lines is presented in Table 1.
Table 1: Anticancer Activity of Naphthoquinone Pigments (IC50 Values)
| Naphthoquinone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Plumbagin (B1678898) | Pancreatic Cancer (PANC-1) | 0.11 (in NDM) | [3] |
| Plumbagin | Pancreatic Cancer (PANC-1) | 47.2 (in DMEM) | [3] |
| Compound 12 (Plumbagin derivative) | Gastric Cancer (SGC-7901) | 4.1 ± 2.6 | [3][5] |
| Compound 59c (1,4-naphthoquinone derivative) | Breast Cancer (MCF-7) | 10.4 | [3] |
| Compound 59c (1,4-naphthoquinone derivative) | Colon Cancer (HT-29) | 6.8 | [3] |
| Compound 59c (1,4-naphthoquinone derivative) | Leukemia (MOLT-4) | 8.4 | [3] |
| Alkannin oxime (DMAKO-05) | Leukemia (K562) | 0.7 | [3] |
| Alkannin oxime (DMAKO-05) | Breast Cancer (MCF-7) | 7.5 | [3] |
| Compound 65 (4-thiazolidinone derivative) | Not Specified | 0.6 | [3] |
| m-acetylphenylamino-1,4-naphthoquinone (8) | Hepatocellular Carcinoma (HepG2) | 4.758 | [6] |
| m-acetylphenylamino-1,4-naphthoquinone (8) | Cholangiocarcinoma (HuCCA-1) | 2.364 | [6] |
| m-acetylphenylamino-1,4-naphthoquinone (8) | Lung Cancer (A549) | 12.279 | [6] |
| p-acetylphenylamino-1,4-naphthoquinone (9) | Leukemia (MOLT-3) | 2.118 | [6] |
| CNFD | Breast Adenocarcinoma (MCF-7) | 3.06 (24h), 0.98 (48h) | [7] |
| α-methylbutyrylshikonin | Breast Cancer (MDA-MB-231) | 86.0 µg/mL | [8] |
| Acetylshikonin | Breast Cancer (MDA-MB-231) | 80.2 µg/mL | [8] |
| Deoxyshikonin | Colon Cancer (HCT116) | 97.8 µg/mL | [8] |
| α-methylbutyrylshikonin | Colon Cancer (HCT116) | 15.2 µg/mL | [8] |
| Acetylshikonin | Colon Cancer (HCT116) | 24.6 µg/mL | [8] |
| β-hydroxyisovalerylshikonin | Colon Cancer (HCT116) | 30.9 µg/mL | [8] |
Note: NDM (Nutrient Deprived Medium), DMEM (Dulbecco's Modified Eagle Medium). Conversion of µg/mL to µM depends on the molecular weight of the specific compound.
Signaling Pathways in Anticancer Activity
Naphthoquinones exert their anticancer effects by modulating several critical signaling pathways. The PI3K/Akt and MAPK pathways are two of the most significant cascades targeted by these pigments.
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[9][10] In many cancers, this pathway is constitutively active, promoting tumorigenesis. Naphthoquinones, such as plumbagin and juglone, have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[11][12] The inhibitory mechanism often involves the downregulation of key components of this pathway, such as Akt phosphorylation.[11]
Figure 1: Naphthoquinone inhibition of the PI3K/Akt signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis.[13] Dysregulation of this pathway is a common feature of many cancers. Naphthoquinones can modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals (e.g., JNK and p38) and the inhibition of pro-survival signals (e.g., ERK).[7][14]
Figure 2: Modulation of the MAPK signaling pathway by naphthoquinones.
Antimicrobial Activity
Naphthoquinone pigments exhibit broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Their mechanism of action is often linked to the generation of ROS, which can damage microbial cell membranes, proteins, and DNA.[15]
Quantitative Antimicrobial Data
The antimicrobial efficacy of naphthoquinones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Table 2 summarizes the MIC values of several naphthoquinone derivatives against various bacterial strains.
Table 2: Antimicrobial Activity of Naphthoquinone Pigments (MIC Values)
| Naphthoquinone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| α-methylbutyrylshikonin | Enterococcus faecalis | 6.40 | [8] |
| α-methylbutyrylshikonin | Gram-positive bacteria (range) | 6.40 - 12.79 | [8] |
| α-methylbutyrylshikonin | Gram-negative bacteria (range) | 4.27 - 8.53 | [8] |
| Acetylshikonin | Gram-positive bacteria (range) | 6.82 - 13.60 | [8] |
| Acetylshikonin | Gram-negative bacteria (range) | 4.77 - 9.54 | [8] |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30 - 60 | [16] |
| Naphthoquinone Derivatives (3-5aa) | Staphylococcus aureus (range) | 30 - 70 | [17] |
| Naphthoquinone Derivatives (3-5aa) | Pseudomonas aeruginosa (range) | 70 - 150 | [17] |
| Chitosan-grafted 1,4-Naphthoquinone | Staphylococcus aureus | 0.625 | [18] |
| Chitosan-grafted 1,2-Naphthoquinone | Staphylococcus aureus | 0.156 | [18] |
| Lapachol (B1674495) thiosemicarbazone | Enterococcus faecalis | 0.05 µmol/mL | [19] |
| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.10 µmol/mL | [19] |
| Lapachol semicarbazone | Enterococcus faecalis | 0.05 µmol/mL | [19] |
| Lapachol semicarbazone | Staphylococcus aureus | 0.10 µmol/mL | [19] |
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of naphthoquinones involves the generation of reactive oxygen species (ROS) through redox cycling. This process disrupts cellular homeostasis and leads to microbial cell death.
Figure 3: Redox cycling of naphthoquinones leading to ROS generation.
Anti-inflammatory Activity
Several naphthoquinone pigments have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the suppression of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[1][20][21]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of naphthoquinones can be assessed by their ability to inhibit the production of inflammatory mediators. IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are presented in Table 3.
Table 3: Anti-inflammatory Activity of Naphthoquinone Pigments (Inhibition of NO Production)
| Naphthoquinone Derivative | Cell Line | IC50 (µM) | Reference |
| Talaromyces sp. SK-S009 derivatives (except compound 2) | RAW 264.7 | < 26.3 | [22] |
| Compound U-286 | RAW 264.7 | 46 | [23] |
| Compound U-548 | RAW 264.7 | 81 | [23] |
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[16] In response to inflammatory stimuli like LPS, the IκBα inhibitor is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Naphthoquinones, such as shikonin, can inhibit this pathway by preventing the degradation of IκBα, thereby suppressing the inflammatory response.[1]
References
- 1. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activities of β-Lapachone by Modulating the Catalase Enzyme [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products to Fight Cancer: A Focus on Juglans regia [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The plant-derived naphthoquinone lapachol causes an oxidative stress response in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 18. scielo.br [scielo.br]
- 19. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plumbagin, a plant derived natural agent inhibits the growth of pancreatic cancer cells in in vitro and in vivo via targeting EGFR, Stat3 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
β-Acetoxyisovalerylshikonin: A Potent, ATP-Non-Competitive Inhibitor of Protein Tyrosine Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
β-Hydroxyisovalerylshikonin (β-HIVS), a naphthoquinone derivative isolated from the plant Lithospermum radix, has emerged as a potent inhibitor of protein tyrosine kinases (PTKs).[1][2][3] This technical guide provides a comprehensive overview of the inhibitory activities of β-HIVS, its mechanism of action, and its effects on key cellular signaling pathways. Quantitative data on its inhibitory potency are summarized, and detailed experimental methodologies are provided. Furthermore, signaling pathways modulated by β-HIVS are visualized to facilitate a deeper understanding of its therapeutic potential. Notably, β-HIVS exhibits a distinct ATP-non-competitive mechanism of inhibition, suggesting its potential for synergistic use with ATP-competitive inhibitors.[3]
Introduction
Protein tyrosine kinases play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Shikonin (B1681659) and its derivatives have been identified as a promising class of natural compounds with potent anti-cancer properties.[4][5] Among these, β-hydroxyisovalerylshikonin (β-HIVS) has been shown to be a particularly effective PTK inhibitor, exhibiting greater potency than its parent compound, shikonin.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic application of β-HIVS as a PTK inhibitor.
Quantitative Inhibitory Activity
β-HIVS has demonstrated potent inhibitory activity against several key protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values for select kinases are presented in the table below.
| Target Kinase | IC50 Value (µM) | Source |
| Epidermal Growth Factor Receptor (EGFR) | ~0.7 | [1][2][6] |
| v-Src | ~1.0 | [1][2][6] |
| KDR/Flk-1 (VEGFR-2) | Weakly Inhibited | [1][2] |
Mechanism of Action
A distinguishing feature of β-HIVS is its ATP-non-competitive mode of inhibition.[1][2][3] Unlike many conventional PTK inhibitors that compete with ATP for binding to the kinase domain, β-HIVS inhibits v-Src in a manner that is non-competitive with respect to ATP.[1][2][3] Conversely, its inhibitory action is competitive with respect to the peptide substrate.[3] This unique mechanism suggests that β-HIVS binds to a site distinct from the ATP-binding pocket, offering a potential advantage in overcoming resistance mechanisms associated with mutations in the ATP-binding site.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on β-HIVS.
In Vitro Protein Tyrosine Kinase Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of β-HIVS against a specific protein tyrosine kinase, such as EGFR or v-Src.
Materials:
-
Purified recombinant protein tyrosine kinase (e.g., EGFR, v-Src)
-
Specific peptide substrate for the kinase
-
β-Hydroxyisovalerylshikonin (β-HIVS)
-
[γ-³²P]ATP or unlabeled ATP and phosphotyrosine-specific antibodies for ELISA
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA) for precipitation or ELISA plate and reagents
-
Scintillation counter or ELISA plate reader
Procedure:
-
Prepare a series of dilutions of β-HIVS in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the purified kinase and the specific peptide substrate in the kinase reaction buffer.
-
Add the various concentrations of β-HIVS or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 10-30 minutes).
-
Terminate the reaction. For radiolabeled assays, this can be done by adding TCA to precipitate the proteins and substrate, followed by spotting onto phosphocellulose paper. For ELISA-based assays, the reaction is stopped by adding a stop solution.
-
Quantify the level of substrate phosphorylation. For radiolabeled assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ELISA, follow the manufacturer's protocol for detection using a phosphotyrosine-specific antibody and a secondary antibody conjugated to a detectable enzyme.
-
Calculate the percentage of kinase inhibition for each concentration of β-HIVS relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the β-HIVS concentration and fitting the data to a sigmoidal dose-response curve.
Cell Growth Inhibition Assay
This protocol describes how to assess the effect of β-HIVS on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H522, DMS114, HL-60)
-
Complete cell culture medium
-
β-Hydroxyisovalerylshikonin (β-HIVS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a range of concentrations of β-HIVS in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of β-HIVS or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of β-HIVS compared to the vehicle-treated cells.
-
Determine the concentration required to inhibit cell growth by 50% (GI50).
Signaling Pathways and Cellular Effects
β-HIVS exerts its anti-cancer effects by modulating several critical signaling pathways, leading to the induction of apoptosis and inhibition of angiogenesis.
Induction of Apoptosis
β-HIVS has been shown to induce apoptosis in various cancer cell lines, including leukemia HL-60 cells.[7] This process is characterized by DNA fragmentation, nuclear fragmentation, and the activation of caspase-3-like activity.[7] The apoptotic induction by β-HIVS involves the activation of mitogen-activated protein kinases (MAPKs), including ERK2, JNK, and p38.[7] The activation of JNK by β-HIVS appears to be upstream or independent of the caspase signaling pathway.[7] Furthermore, β-HIVS has been found to suppress the expression and activity of polo-like kinase 1 (PLK1), a key regulator of the cell cycle, which may contribute to its apoptotic effects.[8]
Inhibition of Angiogenesis
β-HIVS is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9] It has been shown to inhibit angiogenesis more efficiently than shikonin.[9] The anti-angiogenic effects of β-HIVS are mediated through the inhibition of the phosphorylation and expression of key receptors involved in angiogenesis, namely VEGFR2 and Tie2.[9] This leads to the suppression of proliferation of vascular endothelial and progenitor cells.[9]
Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for screening and characterizing a compound like β-HIVS as a protein kinase inhibitor.
Conclusion
β-Hydroxyisovalerylshikonin is a potent, ATP-non-competitive inhibitor of protein tyrosine kinases with significant anti-cancer potential. Its unique mechanism of action and its ability to modulate key signaling pathways leading to apoptosis and inhibition of angiogenesis make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of β-HIVS for researchers and drug developers, highlighting its promise as a novel therapeutic agent. The synergistic potential of β-HIVS with ATP-competitive inhibitors warrants further exploration.[3]
References
- 1. Beta-hydroxyisovalerylshikonin is a novel and potent inhibitor of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β‐Hydroxyisovalerylshikonin Is a Novel and Potent Inhibitor of Protein Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A shikonin derivative, beta-hydroxyisovalerylshikonin, is an ATP-non-competitive inhibitor of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. beta-hydroxyisovalerylshikonin inhibits the cell growth of various cancer cell lines and induces apoptosis in leukemia HL-60 cells through a mechanism different from those of Fas and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-hydroxyisovalerylshikonin induces apoptosis in human leukemia cells by inhibiting the activity of a polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of tumor angiogenesis by beta-hydroxyisovalerylshikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Induction of Apoptosis by β-Acetoxyisovalerylshikonin: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of β-acetoxyisovalerylshikonin is limited in the currently available scientific literature. This guide provides a comprehensive overview of the apoptosis-inducing effects of the closely related and well-studied precursor, β-hydroxyisovalerylshikonin (β-HIVS) , and the parent compound, shikonin (B1681659) . The methodologies and signaling pathways described herein are presented as a foundational framework for researchers investigating β-acetoxyisovalerylshikonin, with the expectation of similar, though potentially quantitatively different, biological effects. One study has suggested that the substitution of the hydroxyl group with an acetoxy group might lead to a decrease in cytotoxic activity[1].
Introduction to β-Acetoxyisovalerylshikonin and its Analogs
β-Acetoxyisovalerylshikonin is a derivative of shikonin, a naturally occurring naphthoquinone isolated from the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. Shikonin and its derivatives have garnered significant interest in oncological research due to their potent antitumor activities, which are largely attributed to their ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines[2][3]. The analogue β-hydroxyisovalerylshikonin (β-HIVS) has been shown to inhibit the growth of various cancer cells and induce apoptosis through mechanisms distinct from some conventional chemotherapeutic agents[4].
Cytotoxic Activity
The cytotoxic effects of shikonin derivatives are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability.
Table 1: In Vitro Cytotoxicity of β-Hydroxyisovalerylshikonin (β-HIVS) and Shikonin
| Compound | Cell Line | Assay | IC50 Value | Reference |
| β-HIVS | NCI-H522 (Lung Cancer) | Not Specified | ~1 µM | [5] |
| β-HIVS | DMS114 (Lung Cancer) | Not Specified | ~1 µM | [5] |
| β-HIVS | HL-60 (Leukemia) | Not Specified | 10⁻⁸ - 10⁻⁶ M | [4] |
| Shikonin | 143B (Osteosarcoma) | MTT Assay | 4.55 µM (24h) | [6] |
| Shikonin | 143B (Osteosarcoma) | MTT Assay | 2.01 µM (48h) | [6] |
Core Mechanisms of Apoptosis Induction
Studies on β-HIVS and shikonin have elucidated several key mechanisms through which these compounds induce apoptosis in cancer cells. These include the activation of caspase cascades, modulation of Bcl-2 family proteins, cell cycle arrest, and the perturbation of critical signaling pathways.
Caspase Activation
A central event in apoptosis is the activation of a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
β-HIVS has been observed to induce the activation of caspase-3-like activity in HL-60 leukemia cells[4]. Similarly, shikonin has been shown to induce apoptosis in a caspase-dependent manner in various cancer cell lines.
Regulation of Apoptosis-Related Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic (mitochondrial) pathway of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins is a key determinant of cell fate. Shikonin has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis[6].
Cell Cycle Arrest
In addition to inducing apoptosis, shikonin and its derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. For instance, β-HIVS has been shown to induce a G0/G1 phase cell-cycle arrest in pancreatic cancer cells[7].
Signaling Pathways Modulated by Shikonin Derivatives
The pro-apoptotic effects of shikonin and its analogues are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. β-HIVS has been shown to induce apoptosis in human cervical cancer cells by inhibiting this pathway[8][9].
References
- 1. Synthesis and antitumour activity of β-hydroxyisovalerylshikonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological function and evaluation of Shikonin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. beta-hydroxyisovalerylshikonin inhibits the cell growth of various cancer cell lines and induces apoptosis in leukemia HL-60 cells through a mechanism different from those of Fas and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-hydroxyisovalerylshikonin is a novel and potent inhibitor of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of β-Acetoxyisovalerylshikonin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of β-acetoxyisovalerylshikonin, a bioactive naphthoquinone derivative, from plant sources. This document is intended to guide researchers through the necessary steps from raw plant material to a highly purified compound suitable for further pharmacological investigation and drug development.
Introduction
β-Acetoxyisovalerylshikonin is a member of the shikonin (B1681659) family of compounds, which are potent pharmaceutical substances with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, wound-healing, and antitumor properties.[1][2][3] These compounds are primarily found in the roots of several plants belonging to the Boraginaceae family, most notably Arnebia euchroma, Lithospermum erythrorhizon, and Alkanna tinctoria.[2][4] The precise and efficient isolation of β-acetoxyisovalerylshikonin is a critical step for in-depth biological and pharmacological evaluation, paving the way for its potential development as a novel therapeutic agent.[5]
This document outlines various extraction and purification methodologies, presents quantitative data from relevant studies, and provides detailed experimental protocols.
Data Presentation: Summary of Quantitative Data
The efficiency of extracting shikonin derivatives is influenced by several factors, including the choice of solvent, extraction method, temperature, and duration. The following table summarizes quantitative data from various studies on the extraction of naphthoquinones from Arnebia euchroma and related species.
| Parameter | Value | Plant Source | Extraction Method | Notes | Reference(s) |
| Solvent | n-hexane | Arnebia euchroma | Soxhlet | --- | [4] |
| 78% Ethanol | Arnebia euchroma | Homogenate | Optimal for shikonin extraction. | [6][7] | |
| Ethanol | Arnebia euchroma | Maceration | --- | [8] | |
| Chloroform | Arnebia euchroma | Maceration | --- | [8] | |
| 95% Ethanol | Arnebia euchroma | Flash Extraction | 3 extractions for 90s each. | [9] | |
| Extraction Time | 4.2 minutes | Arnebia euchroma | Homogenate | For shikonin. | [6][7] |
| 72 hours | Arnebia euchroma | Soxhlet | --- | [4] | |
| 7 days | Arnebia euchroma | Maceration | At room temperature. | [8] | |
| Liquid-to-Solid Ratio | 10.3 mL/g | Arnebia euchroma | Homogenate | For shikonin. | [6][7] |
| Yield (Shikonin) | 1.26% | Arnebia euchroma | Ultrasound-assisted | --- | [10] |
| Purity of Isolated Compound | >98% | Arnebia euchroma (cell culture) | Preparative HPLC | For acetylshikonin (B600194) and β-acetoxyisovalerylshikonin. | [11] |
| Recovery | 94.7-96.8% | Arnebia euchroma (cell culture) | Preparative HPLC | For acetylshikonin and β-acetoxyisovalerylshikonin. | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and purification of β-acetoxyisovalerylshikonin.
Plant Material Preparation
-
Source: Obtain dried roots of Arnebia euchroma.[4]
-
Grinding: Grind the dried roots into a fine powder to increase the surface area for efficient extraction.[4]
Extraction Methodologies
Several methods can be employed for the extraction of shikonin and its derivatives. The choice of method may depend on the available equipment and desired efficiency.
-
Place the powdered root material in a suitable vessel.
-
Add a solvent such as ethanol, chloroform, or n-hexane.
-
Stir the mixture at room temperature for an extended period (e.g., 7 days).
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Assemble a Soxhlet apparatus.
-
Place the powdered root material into a thimble.
-
Fill the round-bottom flask with a suitable solvent (e.g., n-hexane).
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back into the thimble to extract the desired compounds.
-
Continue the extraction for a sufficient duration (e.g., 72 hours).
-
After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to yield a red residue.
This method is efficient and rapid.
-
Mix the powdered root material with the chosen solvent (e.g., 78% ethanol) at an optimized liquid-to-solid ratio (e.g., 10.3 mL/g).
-
Homogenize the mixture for a short duration (e.g., 4.2 minutes).
-
Separate the extract from the solid residue.
-
For optimal yield, the extraction can be repeated (e.g., two cycles).
UAE utilizes ultrasonic waves to enhance the extraction process.
-
Mix the powdered root material with a solvent (e.g., ethanol).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic power for a specified time and at a controlled temperature.
-
Filter the extract and concentrate it to obtain the crude product.
Purification Methodologies
The crude extract contains a mixture of compounds and requires further purification to isolate β-acetoxyisovalerylshikonin.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with n-hexane and gradually introduces a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing β-acetoxyisovalerylshikonin.
For achieving high purity, preparative HPLC is a highly effective method.
-
Sample Preparation: Dissolve the partially purified fractions containing β-acetoxyisovalerylshikonin in the mobile phase. Filter the solution through a 0.45 µm membrane filter prior to injection.
-
HPLC Instrumentation and Conditions:
-
Fraction Collection: Collect the eluent corresponding to the peak of β-acetoxyisovalerylshikonin.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified compound.
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. It has been shown to yield higher purity for monomeric shikonin derivatives compared to traditional column chromatography.[1][2][12]
Purity and Identity Confirmation
The purity and identity of the isolated β-acetoxyisovalerylshikonin should be confirmed using analytical and spectroscopic methods.
-
Analytical HPLC: To determine the purity of the final product.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation and purification of β-acetoxyisovalerylshikonin.
Caption: Workflow for the isolation and purification of β-acetoxyisovalerylshikonin.
Concluding Remarks
The successful isolation of pure β-acetoxyisovalerylshikonin using the methods described herein is a critical first step for in-depth biological and pharmacological evaluation.[5] The choice of extraction and purification techniques will depend on the specific research goals, available resources, and desired scale of production. The provided protocols offer a solid foundation for researchers to develop and optimize their own procedures for obtaining this promising bioactive compound.
References
- 1. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Antitumor Activity of Shikonin and Its Derivatives [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 11. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparative HPLC Purification of β-Acetoxyisovalerylshikonin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of β-acetoxyisovalerylshikonin, a bioactive naphthoquinone derivative found in species such as Arnebia euchroma, using preparative High-Performance Liquid Chromatography (HPLC).[1] This protocol is intended to guide researchers in obtaining high-purity β-acetoxyisovalerylshikonin for further pharmacological studies and drug development.
Introduction
β-Acetoxyisovalerylshikonin is a naphthoquinone pigment found in the roots of plants from the Boraginaceae family, such as Arnebia euchroma.[2] Shikonin (B1681659) and its derivatives, including β-acetoxyisovalerylshikonin, are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The precise and efficient isolation of this compound is crucial for accurate bioactivity analysis and the development of potential therapeutic agents.[1][2] Preparative HPLC is a powerful technique for purifying specific compounds from complex mixtures, offering high resolution and recovery.[1] This application note details a rapid and efficient isocratic preparative HPLC method for the purification of β-acetoxyisovalerylshikonin.
Experimental Protocol
This protocol is adapted from the successful separation of shikonin derivatives from cell suspension cultures of Arnebia euchroma.[1]
Sample Preparation
The starting material for this protocol is a crude or semi-purified extract containing β-acetoxyisovalerylshikonin. This extract can be obtained from various sources, such as the roots of Arnebia euchroma or cell suspension cultures.[1][2]
Extraction from Plant Material (General Procedure):
-
Maceration: Dried and powdered root material is macerated with a suitable solvent (e.g., n-hexane) to extract the lipophilic shikonin derivatives.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Purification (Optional): The crude extract can be further purified by silica (B1680970) gel column chromatography to enrich the fraction containing β-acetoxyisovalerylshikonin before preparative HPLC.
Final Sample Preparation for HPLC:
-
Dissolve the crude or semi-purified extract in the mobile phase (Acetonitrile/Methanol, 95:5, v/v).[1][2]
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.[2]
Preparative HPLC System and Conditions
The following table summarizes the instrumental parameters for the preparative HPLC purification of β-acetoxyisovalerylshikonin.
| Parameter | Specification |
| Column | C18 reversed-phase column[1][2] |
| Mobile Phase | Acetonitrile/Methanol (95:5, v/v)[1][2] |
| Mode | Isocratic[1][2] |
| Flow Rate | 0.6 mL/min[2] |
| Detection Wavelength | 520 nm (for naphthoquinones)[2] |
| Temperature | Ambient[2] |
Purification Procedure
-
Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the filtered sample solution onto the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase in isocratic mode. Monitor the separation at 520 nm. Collect the fraction corresponding to the peak of β-acetoxyisovalerylshikonin. The separation of acetylshikonin (B600194) and β-acetoxyisovalerylshikonin can be achieved within 10 minutes under these conditions.[1]
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified β-acetoxyisovalerylshikonin.
-
Purity Analysis: Confirm the identity and purity of the isolated compound using analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry. The purity of the isolated compound has been reported to be more than 98%.[1]
Data Presentation
The following table summarizes the quantitative data from a representative study on the purification of β-acetoxyisovalerylshikonin.[1]
| Parameter | Value |
| Purity of Isolated Compound | > 98% |
| Recovery | 94.7 - 96.8% |
| Limit of Detection (LOD) | 0.146 µg/mL |
| Limit of Quantification (LOQ) | 0.487 µg/mL |
| Repeatability (%RSD) | 1.27 |
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of β-acetoxyisovalerylshikonin.
Caption: Workflow for the preparative HPLC purification of β-acetoxyisovalerylshikonin.
Conclusion
The described preparative HPLC protocol provides a rapid, efficient, and reproducible method for the isolation of high-purity β-acetoxyisovalerylshikonin. This protocol is a valuable tool for researchers and scientists in natural product chemistry and drug development, enabling the acquisition of sufficient quantities of the pure compound for comprehensive biological and pharmacological evaluation.
References
- 1. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
beta-Acetoxyisovalerylshikonin solubility in DMSO and other solvents
Application Note: β-Acetoxyisovalerylshikonin
Audience: Researchers, scientists, and drug development professionals.
Product Information
Compound Name: β-Acetoxyisovalerylshikonin Molecular Formula: C₂₃H₂₆O₈[1] Molecular Weight: 430.45 g/mol [2] Appearance: Brown to black solid[2] CAS Number: 69091-17-4[2] Description: β-Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone derivative isolated from plants of the Boraginaceae family, such as Arnebia euchroma[2][3]. Like other shikonin (B1681659) derivatives, it is investigated for a range of pharmacological activities. Shikonins are known to possess antitumor, anti-inflammatory, and wound-healing properties[4][5]. The parent compound, shikonin, is known to have low aqueous solubility, which is a critical consideration for its administration in biological systems[6].
Solubility Data
The solubility of β-Acetoxyisovalerylshikonin has been determined in various solvent systems. Quantitative data is available for Dimethyl Sulfoxide (DMSO) and a mixed aqueous system. Qualitative information is available for other common organic solvents used in extraction processes. All quantitative data is summarized in Table 1.
Table 1: Solubility of β-Acetoxyisovalerylshikonin
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL | 116.16 mM | Ultrasonic assistance is recommended. Use freshly opened, hygroscopic DMSO for best results[2]. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 5.81 mM | Forms a suspended solution suitable for oral and intraperitoneal injections. Requires sonication[7]. |
| Hexane | Data not quantified | Data not quantified | Used for extraction, indicating some degree of solubility[3]. |
| Chloroform | Data not quantified | Data not quantified | Used for extraction, indicating some degree of solubility[3]. |
| Ethyl Acetate | Data not quantified | Data not quantified | Used for extraction, indicating some degree of solubility[3]. |
| Methanol | Data not quantified | Data not quantified | Used for extraction, indicating some degree of solubility[3]. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol details the preparation of a concentrated stock solution in DMSO.
Materials:
-
β-Acetoxyisovalerylshikonin powder
-
Anhydrous/Low-water content DMSO[2]
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of β-Acetoxyisovalerylshikonin powder in a suitable container.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of the compound).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath to facilitate complete dissolution. Sonication is crucial for reaching the maximum solubility of 50 mg/mL[2].
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Storage:
Protocol for Determination of Thermodynamic Solubility
This protocol describes the isothermal saturation method to determine the equilibrium solubility of β-Acetoxyisovalerylshikonin in a solvent of interest.
Workflow Diagram:
Caption: Workflow for solubility determination.
Materials:
-
β-Acetoxyisovalerylshikonin
-
Solvent of interest (e.g., DMSO, ethanol, PBS)
-
Shaking incubator or orbital shaker
-
High-speed centrifuge
-
Calibrated pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of β-Acetoxyisovalerylshikonin to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the sealed vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solvent is fully saturated.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Measure the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (shikonin derivatives have a characteristic absorbance around 520 nm) or HPLC[3][4].
-
Calculation: Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Mechanism of Action & Signaling Pathway
Shikonin derivatives exert their biological effects through various mechanisms, including the induction of apoptosis and the production of reactive oxygen species (ROS)[8][9][10]. A closely related derivative, β-Hydroxyisovaleryl-shikonin (β-HIVS), has been shown to exert its antitumor effects in pancreatic cancer by suppressing the PI3K/AKT signaling pathway[8][9]. This pathway is critical for cell survival, proliferation, and growth. Inhibition of this pathway by shikonin derivatives leads to decreased cell viability, cell cycle arrest, and apoptosis.
PI3K/AKT Signaling Pathway Inhibition by Shikonin Derivatives:
References
- 1. beta-Acetoxyisovalerylshikonin | C23H26O8 | CID 69295815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. researchgate.net [researchgate.net]
- 6. Shikonin | C16H16O5 | CID 479503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway [frontiersin.org]
- 9. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. Reaction of beta-alkannin (shikonin) with reactive oxygen species: detection of beta-alkannin free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of β-Acetoxyisovalerylshikonin Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction β-Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone derivative isolated from the roots of plants such as Arnebia species.[1] Like other shikonin (B1681659) derivatives, it is investigated for its potential pharmacological activities, including anticancer effects. A critical step for in vitro studies is the accurate and reproducible preparation of stock solutions for cell culture experiments. Due to its hydrophobic nature, β-Acetoxyisovalerylshikonin has low solubility in aqueous media, necessitating the use of an organic solvent for initial dissolution.[2] This document provides a detailed protocol for preparing high-concentration stock solutions and their subsequent use in cell-based assays.
Physicochemical Properties
Proper handling and solution preparation require an understanding of the compound's physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆O₈ | [3] |
| Molar Mass | 430.4 g/mol | [3] |
| Appearance | Red Pigment | [4] |
| Predicted Lipophilicity (XLogP3) | 4.0 | [3] |
| Solubility | Aqueous: Poorly soluble.[2] Organic: Soluble in solvents like ethanol (B145695), methanol, and DMSO.[5] | N/A |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of β-Acetoxyisovalerylshikonin. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
β-Acetoxyisovalerylshikonin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
OR Ethanol (EtOH), 200 proof (absolute), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
Handle β-Acetoxyisovalerylshikonin powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents before use.
Step-by-Step Procedure
-
Calculation: Determine the mass of β-Acetoxyisovalerylshikonin needed.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 430.4 g/mol x (1000 mg / 1 g)
-
Mass = 4.304 mg
-
-
Weighing: Carefully weigh out 4.304 mg of β-Acetoxyisovalerylshikonin powder and place it into a sterile microcentrifuge tube or cryovial.
-
Dissolution:
-
Add 1 mL of sterile DMSO or ethanol to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear, colored solution should be observed with no visible particulates. Gentle warming or brief sonication may be used if dissolution is difficult, but monitor for any color changes that might indicate degradation.
-
-
Sterilization:
-
To ensure sterility for cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new, sterile cryovial. This step is crucial to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at ≤ -20°C for short-to-medium term storage.[5] For long-term storage, -80°C is recommended.
-
Protect the solution from light, as shikonin derivatives can be light-sensitive.[4]
-
Experimental Workflow
Caption: A step-by-step workflow for preparing sterile stock solutions.
Application in Cell Culture
Dilution to Working Concentration To treat cells, the concentrated stock solution is diluted in fresh, pre-warmed cell culture medium to the desired final concentration.
-
Example: To prepare 1 mL of medium with a final concentration of 10 µM from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (10 µM) x (1 mL)
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = (10 x 1000) / 10,000 = 1 µL
-
Add 1 µL of the 10 mM stock to 999 µL of cell culture medium .
-
Important Considerations
-
Solvent Toxicity: The final concentration of the organic solvent in the culture medium should be kept to a minimum to avoid cytotoxic effects. For ethanol, this is typically ≤ 0.5%[5]; for DMSO, it is generally ≤ 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium, but without the compound.
-
Stability in Media: Shikonin derivatives may be less stable at the neutral pH of most culture media.[4] It is recommended to prepare fresh dilutions in media immediately before each experiment.
| Parameter | Recommendation | Rationale |
| Final Solvent Conc. | ≤ 0.5% for EtOH[5], ≤ 0.1% for DMSO | To prevent solvent-induced cytotoxicity and artifacts. |
| Controls | Always include a vehicle-only control | To distinguish compound effects from solvent effects. |
| Dilution Timing | Prepare fresh dilutions immediately before use | To mitigate potential degradation in neutral pH culture medium.[4] |
| Storage | Store stock at ≤ -20°C, protected from light[4][5] | To ensure long-term stability and prevent degradation. |
Relevant Signaling Pathway: PI3K/AKT Inhibition
Derivatives of shikonin have been shown to exert antitumor effects by modulating key cellular signaling pathways. A closely related compound, β-hydroxyisovaleryl-shikonin (β-HIVS), has been demonstrated to suppress the PI3K/AKT pathway, which is a central regulator of cell survival, proliferation, and growth.[6][7] Inhibition of this pathway leads to decreased pro-survival signaling and can induce apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT pathway by β-Acetoxyisovalerylshikonin.
References
- 1. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of β-lactoglobulin produces water-soluble shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Acetoxyisovalerylshikonin | C23H26O8 | CID 69295815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway [frontiersin.org]
- 7. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of β-Acetoxyisovalerylshikonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Acetoxyisovalerylshikonin is a naphthoquinone derivative belonging to the shikonin (B1681659) family of natural products. Shikonins have garnered significant interest in oncological research due to their potent cytotoxic and antitumor activities. This document provides a detailed protocol for assessing the in vitro cytotoxicity of β-Acetoxyisovalerylshikonin using a standard colorimetric method, the MTT assay. Additionally, it summarizes the known cytotoxic mechanisms of closely related shikonin compounds and presents representative quantitative data.
Data Presentation
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| β-hydroxyisovalerylshikonin | HL-60 | Human Promyelocytic Leukemia | ~1 | 3 | Not Specified |
| β-hydroxyisovalerylshikonin | PANC-1 | Human Pancreatic Cancer | >20 | Not Specified | CCK-8 |
| Acetylshikonin | BCL1 | Mouse B-cell Leukemia | 1.8 | 24 | MTT |
| Acetylshikonin | JVM-13 | Human B-cell Prolymphocytic Leukemia | 2.5 | 24 | MTT |
| Acetylshikonin | BCL1 | Mouse B-cell Leukemia | 1.5 | 48 | MTT |
| Acetylshikonin | JVM-13 | Human B-cell Prolymphocytic Leukemia | 1.9 | 48 | MTT |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
β-Acetoxyisovalerylshikonin
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a stock solution of β-Acetoxyisovalerylshikonin in DMSO (e.g., 10 mM). b. Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing the same concentration of DMSO as the treated wells (vehicle control), and untreated cells (negative control). e. Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Assay: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of β-Acetoxyisovalerylshikonin using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the compound concentration. e. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Mandatory Visualizations
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Caption: Postulated signaling pathway for β-Acetoxyisovalerylshikonin-induced cytotoxicity.
Application Notes and Protocols for Determining the IC₅₀ Value of β-Acetoxyisovalerylshikonin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
β-Acetoxyisovalerylshikonin is a naphthoquinone derivative isolated from the roots of plants such as Arnebia euchroma. Like other shikonin (B1681659) compounds, it is investigated for its potential therapeutic properties, including anti-cancer activities. A critical parameter for quantifying the potency of a cytotoxic or cytostatic compound is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a substance required to inhibit a specific biological process, such as cell proliferation, by 50%.
These application notes provide a comprehensive protocol for determining the IC₅₀ value of β-acetoxyisovalerylshikonin using a standard colorimetric method, the MTT assay, which assesses cell metabolic activity as an indicator of cell viability. While specific IC₅₀ values for β-acetoxyisovalerylshikonin are not widely published, data from structurally related shikonin derivatives are presented to offer a comparative context and aid in experimental design.
Quantitative Data on Related Shikonin Derivatives
Publicly available data on the cytotoxic activity of β-acetoxyisovalerylshikonin is limited. However, studies on closely related analogs provide valuable insights into the potential potency and targets. The following table summarizes the reported IC₅₀ values for β-hydroxyisovalerylshikonin (β-HIVS) and acetylshikonin (B600194).
| Compound | Target / Cell Line | Assay Type | Reported IC₅₀ Value |
| β-hydroxyisovalerylshikonin (β-HIVS) | EGFR (Protein Tyrosine Kinase) | Enzyme Inhibition Assay | ~0.7 µM[1][2] |
| v-Src (Protein Tyrosine Kinase) | Enzyme Inhibition Assay | ~1 µM[1][2] | |
| NCI-H522, DMS114 (Lung Cancer Cells) | Cell Death Assay | Effective Induction of Cell Death[1][2] | |
| BCL1, JVM-13 (Leukemia Cells) | MTT Assay | Did not show reduced viability[3] | |
| Acetylshikonin | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | ~2 µM[4] |
Note: This data is for related compounds and should be used as a reference for designing concentration ranges for β-acetoxyisovalerylshikonin experiments.
Signaling Pathways Modulated by Shikonin Derivatives
Shikonin and its derivatives, such as β-hydroxyisovalerylshikonin (β-HIVS), exert their anti-tumor effects by modulating several key signaling pathways. β-HIVS is a known inhibitor of protein tyrosine kinases (PTKs) and has been shown to suppress the PI3K/AKT pathway.[5][6] This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis through the activation of caspases.
Caption: Signaling pathway modulated by shikonin derivatives.
Experimental Protocol: IC₅₀ Determination via MTT Assay
This protocol details the steps for determining the IC₅₀ value of β-acetoxyisovalerylshikonin against an adherent cancer cell line.
1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of metabolically active, viable cells.
2. Materials and Reagents
-
β-Acetoxyisovalerylshikonin
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Multichannel pipette
3. Experimental Workflow
Caption: Workflow for determining IC₅₀ using the MTT assay.
4. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer) to determine cell density and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a high-concentration stock solution of β-acetoxyisovalerylshikonin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment. A suggested starting range could be 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration. Also include a "no-treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, and no-treatment control to the respective wells (perform in triplicate).
-
Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
Day 4/5: MTT Assay and Data Acquisition
-
After incubation, carefully aspirate the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.
-
Carefully remove the medium containing MTT without disturbing the purple formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
5. Data Analysis and IC₅₀ Calculation
-
Correct Absorbance: Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit a sigmoidal curve to the data. The IC₅₀ is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.
Disclaimer: This document provides a generalized protocol. Optimal conditions, including cell seeding density, compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup. For research use only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta-hydroxyisovalerylshikonin is a novel and potent inhibitor of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
beta-Acetoxyisovalerylshikonin in vivo studies in mouse models
An in-depth analysis of in vivo studies on beta-acetoxyisovalerylshikonin (B149923) and its closely related derivatives in mouse models reveals significant anti-cancer and anti-inflammatory properties. While direct in vivo research on this compound is limited, studies on its analogues, such as β-hydroxyisovalerylshikonin (β-HIVS) and acetylshikonin, provide valuable insights into its potential therapeutic applications and mechanisms of action.
Anti-Cancer Activity in Pancreatic Cancer Mouse Models
A key in vivo study investigated the anti-tumor effects of β-hydroxyisovalerylshikonin (β-HIVS), a closely related derivative of this compound, in a pancreatic cancer xenograft mouse model. The study demonstrated that increasing doses of β-HIVS led to a significant inhibition of tumor growth and an increase in apoptosis within the tumor tissue.[1][2]
Quantitative Data from Pancreatic Cancer Xenograft Model
| Parameter | Control Group | β-HIVS Low Dose | β-HIVS High Dose |
| Tumor Volume | Significantly higher | Decreased | Significantly decreased[1] |
| Tumor Weight | Significantly higher | Decreased | Significantly decreased[1] |
| Apoptotic Cells (TUNEL assay) | Low | Increased | Significantly increased[1] |
| Caspase-3 Protein Expression | Baseline | Increased | Significantly increased[1] |
Experimental Protocol: Pancreatic Cancer Xenograft Mouse Model
This protocol outlines the methodology used to assess the anti-tumor efficacy of β-HIVS in vivo.[1][2][3][4]
1. Cell Culture and Animal Model:
-
Pancreatic cancer cells are cultured in appropriate media.
-
Athymic nude mice (e.g., BALB/c nude) are used for the study.
2. Tumor Implantation:
-
A suspension of pancreatic cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
3. Drug Administration:
-
Mice are randomly assigned to control and treatment groups.
-
The control group receives a vehicle solution.
-
Treatment groups receive intraperitoneal injections of β-HIVS at varying dosages (e.g., low and high dose) on a predetermined schedule.
4. Monitoring and Endpoint:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study period, mice are euthanized, and tumors are excised and weighed.
5. Analysis:
-
Tumor tissue is subjected to TUNEL assay to detect apoptotic cells.
-
Protein expression of key apoptosis markers, such as Caspase-3, is analyzed by Western blot.
Signaling Pathway: PI3K/AKT Inhibition
The anti-tumor effects of β-HIVS in pancreatic cancer are associated with the suppression of the PI3K/AKT signaling pathway.[2][3] This pathway is crucial for cell survival and proliferation, and its inhibition by β-HIVS leads to increased apoptosis and reduced tumor growth.
Anti-Inflammatory Activity in Mouse Models
While direct in vivo studies on the anti-inflammatory properties of this compound are not extensively documented, research on the parent compound, shikonin, and other derivatives provides a framework for its potential activity. A proposed model for evaluating topical anti-inflammatory effects is the TPA-induced mouse ear edema assay.[3] Acetylshikonin has been shown to ameliorate inflammation in various mouse models by downregulating pro-inflammatory cytokines.[5]
Experimental Protocol: TPA-Induced Mouse Ear Edema Assay
This protocol is a standard method for assessing the topical anti-inflammatory activity of compounds.[3]
1. Animal Model:
-
Male Swiss mice are typically used for this assay.
2. Induction of Inflammation:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the right ear of each mouse to induce edema.
-
The left ear serves as a control.
3. Compound Application:
-
The test compound (this compound) is applied topically to the right ear, either before or after TPA application.
-
A vehicle control group is also included.
4. Measurement of Edema:
-
After a specified time, mice are euthanized.
-
A punch biopsy is taken from both ears, and the weight difference between the right and left ear punches is calculated to determine the degree of edema.
5. Analysis:
-
The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Signaling Pathway: MAPK/STAT3 Inhibition
The anti-inflammatory effects of acetoxyisovalerylalkannin (B15149880) (a synonym for this compound) are linked to the inhibition of the MAPK/STAT3 signaling pathway.[3] This pathway plays a critical role in the production of pro-inflammatory mediators.
References
Application Notes and Protocols for Western Blot Analysis of β-Acetoxyisovalerylshikonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing β-acetoxyisovalerylshikonin and its derivatives in Western blot analysis to investigate its mechanism of action in cancer cells. The protocols focus on the analysis of the PI3K/Akt/mTOR signaling pathway, a key cascade involved in cell survival and proliferation that is reportedly affected by shikonin (B1681659) derivatives.
Introduction
β-Acetoxyisovalerylshikonin is a derivative of shikonin, a natural naphthoquinone with demonstrated anti-cancer properties. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. Western blot analysis is a powerful technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key signaling proteins within treated cells.
Studies have shown that shikonin and its derivatives can induce apoptosis and inhibit the proliferation of various cancer cell lines.[1][2] One of the key pathways implicated in the action of shikonin derivatives is the PI3K/Akt/mTOR signaling cascade.[3][4][5] This pathway is a central regulator of cell growth, survival, and metabolism and is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
These notes provide a comprehensive protocol for treating cancer cells with β-acetoxyisovalerylshikonin (or its more studied derivative, β-hydroxyisovalerylshikonin), preparing cell lysates, and performing Western blot analysis to assess the impact on the PI3K/Akt/mTOR pathway.
Data Presentation
Quantitative Analysis of Protein Expression
The following table summarizes the reported effects of β-hydroxyisovalerylshikonin (β-HIVS) on the expression of key proteins in the PI3K/Akt/mTOR pathway in HeLa cells. While precise fold-change data is not available in the cited literature, the observed effect is described as a "marked reduction."
| Target Protein | Treatment | Cell Line | Observed Effect | Reference |
| PI3K | 10 µM β-HIVS (48h) | HeLa | Significantly Decreased | [3] |
| Akt | 1, 5, 10 µM β-HIVS (48h) | HeLa | Significantly Decreased | [3] |
| mTOR | 5, 10 µM β-HIVS (48h) | HeLa | Significantly Decreased | [3] |
IC50 Values of Shikonin Derivatives in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides IC50 values for various shikonin derivatives across different cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Isobutyrylshikonin (IBS) | BCL1 | ~1.5 | 24 | [1] |
| α-Methylbutyrylshikonin (MBS) | BCL1 | ~1.5 | 24 | [1] |
| Acetylshikonin | BCL1 | ~10 | 24 | [1] |
| Isobutyrylshikonin (IBS) | JVM-13 | ~2.5 | 24 | [1] |
| α-Methylbutyrylshikonin (MBS) | JVM-13 | ~2.5 | 24 | [1] |
| Acetylshikonin | JVM-13 | ~15 | 24 | [1] |
| Shikonin Derivative 40 | HeLa | 1.26 | Not Specified | [6] |
| Shikonin Derivative 40 | HepG2 | 2.50 | Not Specified | [6] |
| Shikonin Derivative 40 | MCF-7 | 3.80 | Not Specified | [6] |
| Cyclopropylacetylshikonin | WM164 | 1.7-fold lower than β,β-dimethylacrylshikonin | Not Specified | [7] |
| Cyclopropylacetylshikonin | MUG-Mel2 | 2.3-fold lower than β,β-dimethylacrylshikonin | Not Specified | [7] |
Experimental Protocols
Protocol 1: Treatment of Cancer Cells with β-Acetoxyisovalerylshikonin
This protocol describes the treatment of a cancer cell line (e.g., HeLa) with β-acetoxyisovalerylshikonin to investigate its effect on protein expression.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
β-Acetoxyisovalerylshikonin (or β-hydroxyisovalerylshikonin)
-
DMSO (for dissolving the compound)
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of β-acetoxyisovalerylshikonin in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest treatment group.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of the compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
After incubation, proceed with cell lysis for Western blot analysis.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol outlines the steps for performing a Western blot to analyze the expression levels of PI3K, Akt, and mTOR.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibodies and Dilutions:
| Primary Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Anti-PI3K Kinase p85 alpha | Rabbit | 1:1000 | Abcam (ab191606) |
| Anti-Akt | Rabbit | 1:1000 - 1:2000 | Cell Signaling Technology (#9272) |
| Anti-phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology (#9271) |
| Anti-mTOR | Rabbit | 1:1000 | Cell Signaling Technology (#2972) |
| Anti-β-actin | Mouse | 1:5000 | Sigma-Aldrich |
Procedure:
-
Cell Lysis:
-
Wash the treated cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add 1/3 volume of 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory effect of β-acetoxyisovalerylshikonin.
Experimental Workflow Diagram
Caption: A comprehensive workflow for Western blot analysis of β-acetoxyisovalerylshikonin's effects.
References
- 1. Shikonin Derivatives from Onsoma visianii Decrease Expression of Phosphorylated STAT3 in Leukemia Cells and Exert Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Apoptosis: A Detailed Guide to Flow Cytometry Analysis with β-Acetoxyisovalerylshikonin
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Acetoxyisovalerylshikonin, a derivative of shikonin (B1681659) extracted from the root of Lithospermum erythrorhizon, has garnered significant interest in cancer research due to its potent pro-apoptotic activities. Understanding the precise mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic agent. Flow cytometry stands out as a powerful and quantitative method to analyze apoptosis at the single-cell level, providing invaluable insights into the efficacy and mode of action of compounds like β-acetoxyisovalerylshikonin.
This document provides detailed application notes and experimental protocols for the analysis of apoptosis induced by β-acetoxyisovalerylshikonin using flow cytometry. While specific quantitative data for β-acetoxyisovalerylshikonin is emerging, we will reference data from its closely related analogue, β-hydroxyisovalerylshikonin (β-HIVS), to illustrate the expected outcomes and provide a framework for analysis. The structural similarity between these compounds suggests a comparable mechanism of action, primarily through the induction of the intrinsic apoptotic pathway.
Mechanism of Action: An Overview
β-Acetoxyisovalerylshikonin and its analogues are known to induce apoptosis through a multi-faceted approach that often involves the inhibition of critical cell survival pathways.[1] One of the key mechanisms identified for the related compound, β-hydroxyisovalerylshikonin, is the suppression of the PI3K/AKT/mTOR signaling cascade, a pathway fundamental for cell proliferation and survival.[1][2] This inhibition leads to a cascade of downstream events culminating in programmed cell death.
Key events in β-acetoxyisovalerylshikonin-induced apoptosis are expected to include:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[3][4]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases known as caspases. Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) is a hallmark of apoptosis.[5][6]
-
Phosphatidylserine (B164497) (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS flips to the outer leaflet, serving as an "eat-me" signal for phagocytes.[7]
Quantitative Analysis of Apoptosis
The following table summarizes the dose-dependent effect of β-hydroxyisovalerylshikonin (β-HIVS) on apoptosis in HeLa human cervical cancer cells, as determined by flow cytometry after 48 hours of treatment. This data serves as a representative example of the quantitative analysis that can be performed for β-acetoxyisovalerylshikonin.
| Treatment Group | Concentration (µM) | Apoptotic Rate (%) |
| Control | 0 | 5.68 |
| β-HIVS | 1 | 6.50 |
| β-HIVS | 5 | 8.93 |
| β-HIVS | 10 | 15.77 |
Data adapted from a study on β-hydroxyisovalerylshikonin in HeLa cells.[8]
Experimental Protocols
Here, we provide detailed protocols for three key flow cytometry-based assays to analyze apoptosis induced by β-acetoxyisovalerylshikonin.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This is the most common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS) and is used to detect its externalization in early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane impermeant and therefore only enters cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[9]
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of β-acetoxyisovalerylshikonin (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay specifically measures the activation of executioner caspases-3 and -7.
Principle: This assay utilizes a cell-permeable, non-toxic substrate that contains the DEVD peptide sequence, which is a specific target for activated caspase-3 and -7.[6] Upon cleavage by active caspases, the substrate binds to DNA and emits a bright green fluorescence.
Protocol:
-
Cell Treatment: Treat cells with β-acetoxyisovalerylshikonin as described above.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.
-
Staining: Add the prepared Caspase-3/7 reagent directly to the cell culture medium and incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them with 1X PBS.
-
Analysis: Resuspend the cells in a suitable buffer and analyze by flow cytometry. An increase in green fluorescence indicates an increase in caspase-3/7 activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay detects the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.
Principle: Cationic fluorescent dyes such as JC-1 or TMRE accumulate in healthy mitochondria due to the negative charge of the inner mitochondrial membrane.[10] In apoptotic cells, the collapse of the mitochondrial membrane potential prevents the accumulation of these dyes, leading to a decrease in fluorescence.[10]
Protocol:
-
Cell Treatment: Treat cells with β-acetoxyisovalerylshikonin.
-
Dye Loading: Add the mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) to the cell culture and incubate for 20-30 minutes at 37°C.
-
Harvesting and Washing: Harvest and wash the cells as previously described.
-
Analysis: Analyze the cells by flow cytometry. For JC-1, healthy cells will show high red fluorescence (J-aggregates), while apoptotic cells will exhibit increased green fluorescence (J-monomers). For TMRE, a decrease in red fluorescence indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Experimental workflow for analyzing β-acetoxyisovalerylshikonin-induced apoptosis.
Caption: Proposed signaling pathway for β-acetoxyisovalerylshikonin-induced apoptosis.
Conclusion
Flow cytometry provides a robust and quantitative platform to dissect the pro-apoptotic effects of β-acetoxyisovalerylshikonin. By employing a combination of assays, researchers can gain a comprehensive understanding of the compound's mechanism of action, from early events like mitochondrial depolarization to the execution phase of apoptosis. The protocols and data presented herein serve as a valuable resource for scientists engaged in the preclinical evaluation of this promising anti-cancer agent.
References
- 1. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low expression of pro-apoptotic Bcl-2 family proteins sets the apoptotic threshold in Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-hydroxyisovalerylshikonin inhibits the cell growth of various cancer cell lines and induces apoptosis in leukemia HL-60 cells through a mechanism different from those of Fas and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
beta-Acetoxyisovalerylshikonin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of β-Acetoxyisovalerylshikonin.
Frequently Asked Questions (FAQs)
Q1: What is β-Acetoxyisovalerylshikonin and what is its primary application?
β-Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone derivative isolated from plants of the Boraginaceae family, such as Arnebia euchroma and Lithospermum erythrorhizon. It is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Q2: What are the general recommendations for storing β-Acetoxyisovalerylshikonin?
To ensure the integrity of the compound, it is recommended to store β-Acetoxyisovalerylshikonin in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are advisable. The compound should be protected from light and moisture to prevent degradation.
Q3: How stable is β-Acetoxyisovalerylshikonin in solution?
The stability of β-Acetoxyisovalerylshikonin in solution is dependent on the solvent, pH, temperature, and light exposure. Shikonin (B1681659) and its derivatives are known to be more stable in acidic conditions (pH 3.0) and are susceptible to degradation in neutral or alkaline environments.[1] Stock solutions should be prepared fresh and used promptly. If storage of a solution is necessary, it should be stored at -20°C or below and protected from light.
Q4: What are the known degradation pathways for shikonin derivatives?
Shikonin derivatives are susceptible to degradation through several pathways, including:
-
Photodegradation: Exposure to light can lead to rapid degradation.[1][2]
-
Thermal Degradation: Elevated temperatures can cause the compound to break down.
-
Hydrolysis: The ester group in β-acetoxyisovalerylshikonin can be susceptible to hydrolysis, especially in non-acidic conditions.
-
Oxidation: As a naphthoquinone, the compound can be prone to oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in biological assays. | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Precipitation in Media: The compound may have precipitated out of the cell culture medium. 3. Incorrect Concentration: Errors in dilution or calculation of the final concentration. | 1. Verify Integrity: Use a freshly prepared solution from a properly stored solid sample. Confirm the purity and identity of the compound using an appropriate analytical method (e.g., HPLC, HPTLC). 2. Check Solubility: Visually inspect the final solution for any precipitates. Consider using a different solvent for the stock solution or adjusting the final concentration. 3. Recalculate and Re-prepare: Double-check all calculations and re-prepare the dilutions carefully. |
| Color change of the compound in solid form or in solution. | 1. Degradation: A color change can indicate chemical degradation due to exposure to light, heat, or air (oxidation). Shikonin derivatives are known to change color with pH, appearing red in acidic, purple in neutral, and blue in alkaline solutions.[1] | 1. Assess Storage Conditions: Review the storage conditions to ensure they are optimal. 2. Check Purity: Analyze the compound using a suitable chromatographic technique to identify any degradation products. 3. Verify pH: If in solution, check the pH to ensure it is within the stable range. |
| Unexpected peaks in chromatograms (HPLC/HPTLC). | 1. Degradation Products: The presence of additional peaks may indicate the formation of degradation products. 2. Contamination: The sample may be contaminated. | 1. Perform Forced Degradation: To identify potential degradation products, perform forced degradation studies (see Experimental Protocols). 2. Use High-Purity Solvents: Ensure that all solvents and reagents used are of high purity. |
Data Presentation
Table 1: Stability of Structurally Related Shikonin Derivatives
While specific quantitative stability data for β-acetoxyisovalerylshikonin is limited, the following table summarizes the stability of other shikonin derivatives, which can provide an indication of its expected stability profile.
| Derivative | Condition | Half-life (t½) | Reference |
| Deoxyshikonin | 60°C, pH 3.0 (50% EtOH/H₂O) | 14.6 hours | [1] |
| Isobutylshikonin | 60°C, pH 3.0 (50% EtOH/H₂O) | 19.3 hours | [1] |
| Other Shikonin Derivatives | 60°C, pH 3.0 (50% EtOH/H₂O) | 40-50 hours | [1] |
| Shikonin Derivatives | 20000 lx light intensity | 4.2-5.1 hours | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPTLC Method for β-Acetoxyisovalerylshikonin
This protocol is adapted from a validated method for the simultaneous quantification of shikonin, acetylshikonin, and β-acetoxyisovalerylshikonin.
Objective: To assess the stability of β-acetoxyisovalerylshikonin under various stress conditions.
Materials:
-
β-Acetoxyisovalerylshikonin reference standard
-
HPTLC plates (precoated RP-18 F₂₅₄S)
-
Acetonitrile (ACN), methanol (B129727), formic acid (analytical grade)
-
Developing chamber
-
Densitometric scanner
Method:
-
Standard and Sample Preparation:
-
Prepare a stock solution of β-acetoxyisovalerylshikonin reference standard (e.g., 1 mg/mL in methanol).
-
For stability samples, dissolve the compound in methanol to a known concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Methanol : 5% Formic acid in water (40:2:8 v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in the developing chamber with the mobile phase.
-
Detection: Perform densitometric scanning at 520 nm in reflection/absorption mode.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the sample to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples alongside a non-stressed control.
-
Quantify the remaining β-acetoxyisovalerylshikonin and observe any degradation products.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Shikonin Derivatives
Shikonin and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways. The diagrams below illustrate the inhibitory effects on the MAPK/STAT3 and PI3K/Akt/mTOR pathways, as well as the induction of apoptosis.
Caption: Inhibition of the MAPK/STAT3 signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Induction of apoptosis via ROS generation.
Experimental Workflow for Stability Assessment
Caption: Workflow for stability assessment.
References
Technical Support Center: Degradation of β-Acetoxyisovalerylshikonin in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-acetoxyisovalerylshikonin. The information is designed to address common challenges encountered during experimental procedures involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of β-acetoxyisovalerylshikonin changed color. What does this indicate?
A1: Shikonin (B1681659) and its derivatives are known to exhibit different colors depending on the pH of the solution. A color change from red to purple or blue typically indicates a shift in pH towards neutral or alkaline conditions, respectively.[1] This change can be a precursor to degradation, as the stability of shikonin derivatives is pH-dependent. It is crucial to monitor and control the pH of your solution to maintain the integrity of the compound.
Q2: What are the primary factors that can cause the degradation of β-acetoxyisovalerylshikonin in solution?
A2: The degradation of β-acetoxyisovalerylshikonin, like other shikonin derivatives, is primarily influenced by three main factors:
-
pH: The compound is more stable in acidic conditions (pH 3-5) and tends to degrade in neutral to alkaline solutions.[1]
-
Light: Exposure to light, particularly at higher intensities, can lead to significant photodegradation.[1]
-
Temperature: Elevated temperatures accelerate the rate of thermal degradation.[1]
Q3: What is the likely primary degradation pathway for β-acetoxyisovalerylshikonin in solution?
A3: Given its chemical structure, the most probable initial degradation pathway for β-acetoxyisovalerylshikonin is the hydrolysis of its ester bond. This reaction would yield β-hydroxyisovalerylshikonin and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions. Following this initial step, further degradation of the shikonin backbone may occur, leading to a loss of its characteristic red color and biological activity.
Q4: How should I prepare and store solutions of β-acetoxyisovalerylshikonin to minimize degradation?
A4: To minimize degradation, it is recommended to:
-
Use an acidic buffer: Prepare your solutions in a buffer with a pH in the range of 3 to 5.
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) is recommended.
-
Use freshly prepared solutions: Whenever possible, use solutions of β-acetoxyisovalerylshikonin immediately after preparation.
Troubleshooting Guides
Issue 1: Rapid loss of the characteristic red color of the β-acetoxyisovalerylshikonin solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. If it is neutral or alkaline, adjust it to an acidic pH (3-5) using a suitable buffer. |
| Exposure to Light | Ensure the solution is stored in a light-protected container (e.g., amber vial) and handled under subdued lighting conditions. |
| High Temperature | Avoid exposing the solution to high temperatures. If the experimental protocol requires elevated temperatures, minimize the exposure time. |
| Reactive Solvent | If using a protic solvent, consider its potential to participate in solvolysis of the ester group. If possible, evaluate the stability in alternative, less reactive solvents. |
Issue 2: Inconsistent results in bioassays using β-acetoxyisovalerylshikonin.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution of β-acetoxyisovalerylshikonin and compare its performance to the old stock. Implement proper storage procedures for all solutions. |
| Interaction with Media Components | The pH and components of your cell culture or assay media may be affecting the stability of the compound. Perform a stability study of β-acetoxyisovalerylshikonin in the specific media under your experimental conditions. |
| Photodegradation During Experiment | If your experimental setup involves prolonged exposure to light (e.g., fluorescence microscopy), consider the potential for photodegradation and take steps to minimize light exposure. |
Data Presentation
Table 1: Thermal and Photostability of Related Shikonin Derivatives
Note: Data for β-acetoxyisovalerylshikonin is not available. The table presents data for structurally similar shikonin derivatives to provide an estimate of stability.
| Compound | Thermal Half-Life (t½) at 60°C, pH 3.0 (50% EtOH/H₂O) | Photodegradation Half-Life (t½) at 20,000 lx | Activation Energy (Ea) for Thermal Degradation |
| Deoxyshikonin | 14.6 hours[1] | 4.2 - 5.1 hours[1] | 12.5 kcal/mol[1] |
| Isobutylshikonin | 19.3 hours[1] | 4.2 - 5.1 hours[1] | Not Reported |
| Acetylshikonin (B600194) | 40 - 50 hours[1] | 4.2 - 5.1 hours[1] | Not Reported |
| Shikonin | 40 - 50 hours[1] | 4.2 - 5.1 hours[1] | Not Reported |
| β-Hydroxyisovalerylshikonin | 40 - 50 hours[1] | 4.2 - 5.1 hours[1] | 1.71 kcal/mol[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of β-acetoxyisovalerylshikonin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose an aliquot of the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a specific light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Analysis: Analyze the stressed samples, along with a control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of shikonin derivatives.[5]
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Wavelength Selection: The detection wavelength should be set at the λmax of β-acetoxyisovalerylshikonin and its expected degradation products. Shikonin derivatives are typically detected around 520 nm.[6]
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of the parent compound.
Visualizations
Caption: Proposed primary degradation pathway of β-acetoxyisovalerylshikonin.
Caption: Workflow for a forced degradation study.
References
- 1. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies [ouci.dntb.gov.ua]
- 5. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing precipitation of beta-Acetoxyisovalerylshikonin in cell culture media
Welcome to the technical support center for β-Acetoxyisovalerylshikonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is β-Acetoxyisovalerylshikonin and why is it used in cell culture?
A1: β-Acetoxyisovalerylshikonin is a naphthoquinone derivative isolated from the plant Arnebia euchroma.[1][2] It and related shikonin (B1681659) compounds are of interest for their various pharmacological activities, including potential anti-cancer properties.[3] In cell culture, it is used to study its effects on cellular processes and signaling pathways.
Q2: Why does β-Acetoxyisovalerylshikonin precipitate in my cell culture medium?
A2: β-Acetoxyisovalerylshikonin is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Precipitation occurs when its concentration exceeds its solubility limit. This can be triggered by several factors, including the final concentration, the solvent used for the stock solution, and the dilution method.
Q3: What is the recommended solvent for preparing a stock solution of β-Acetoxyisovalerylshikonin?
A3: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use a high grade of DMSO, preferably newly opened and non-hygroscopic, as water content can significantly impact the solubility of the compound.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v), and ideally below 0.1% to minimize any potential effects on cell viability and function.[4][5] However, the tolerance to DMSO can be cell-line specific, so it is always best to run a vehicle control (media with the same final concentration of DMSO without the compound) to assess its impact on your specific cells.[6]
Q5: Can I filter the media to remove the precipitate?
A5: No, filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration, making experimental results unreliable. It is essential to address the cause of the precipitation instead.
Q6: Can serum in the media help prevent precipitation?
A6: Serum contains proteins such as albumin that can bind to hydrophobic compounds and help keep them in solution. However, this effect is limited, and at higher concentrations, β-Acetoxyisovalerylshikonin can still precipitate even in the presence of serum.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Addition to Cell Culture Media
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of β-Acetoxyisovalerylshikonin may exceed its solubility in the aqueous medium. Perform a dose-response experiment starting with a lower final concentration. |
| Improper Dilution Technique | Adding a highly concentrated DMSO stock directly into the cell culture medium can cause rapid solvent exchange, leading to "shock" precipitation. Employ a serial dilution method. First, create an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. |
| Localized High Concentration | Pipetting the stock solution directly into a small area of the media can create a localized zone of high concentration, causing precipitation. Add the stock solution drop-wise into the final volume of pre-warmed media while gently swirling the flask or plate to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including β-Acetoxyisovalerylshikonin, is lower at cooler temperatures. Always pre-warm your cell culture medium to 37°C before adding the compound. |
Issue: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with a heated stage. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all components in the medium, including β-Acetoxyisovalerylshikonin, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use low-evaporation lids or seal plates with gas-permeable membranes.[5] |
| pH Shift in Media | Changes in the CO₂ concentration in the incubator can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds. Ensure your medium is adequately buffered for the CO₂ concentration being used. |
| Compound Instability | Shikonin and its derivatives can be sensitive to light and temperature.[7] Store stock solutions protected from light at -20°C or -80°C and minimize exposure of the treatment media to light. |
Quantitative Data
Solubility of β-Acetoxyisovalerylshikonin
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 116.16 mM | Requires sonication for complete dissolution. Use of newly opened, non-hygroscopic DMSO is recommended.[1] |
Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Ideal for most applications, with minimal risk of cellular effects. | Recommended for sensitive cell lines, primary cells, and long-term exposure studies. |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines for shorter-term experiments.[4] | A vehicle control is highly recommended to assess any potential effects on cell proliferation or function. |
| > 0.5% | Not recommended as it can lead to cytotoxicity and other off-target effects.[5][6] | May be used in specific short-term assays, but significant toxicity is likely. |
Experimental Protocols
Protocol 1: Preparation of β-Acetoxyisovalerylshikonin Stock Solution
-
Materials:
-
β-Acetoxyisovalerylshikonin powder
-
High-quality, sterile, non-hygroscopic DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of β-Acetoxyisovalerylshikonin powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL or 116 mM).[1]
-
Vortex the tube thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.[1]
-
Protocol 2: Dilution of β-Acetoxyisovalerylshikonin into Cell Culture Medium
-
Materials:
-
Prepared stock solution of β-Acetoxyisovalerylshikonin in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single aliquot of the β-Acetoxyisovalerylshikonin stock solution at room temperature.
-
Serial Dilution Method: a. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 100 mM, you could make a 1:100 intermediate dilution to get a 1 mM solution. b. Add the required volume of this intermediate dilution to your final volume of pre-warmed media to achieve the desired final concentration.
-
Direct Drop-wise Addition (for lower final concentrations): a. Pre-warm the final volume of your complete cell culture medium to 37°C in a flask or plate. b. While gently swirling the medium, add the required volume of the stock solution drop-wise. This ensures rapid and even dispersion.
-
Ensure the final concentration of DMSO in the medium is within the acceptable range for your cell line (ideally < 0.1%).
-
Gently mix the final solution before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing and diluting β-Acetoxyisovalerylshikonin.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by shikonin derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in beta-Acetoxyisovalerylshikonin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-acetoxyisovalerylshikonin. Our goal is to help you overcome common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My β-acetoxyisovalerylshikonin precipitates out of solution during my cell culture experiment. How can I improve its solubility?
A1: β-Acetoxyisovalerylshikonin, like other shikonin (B1681659) derivatives, has limited aqueous solubility. Precipitation can lead to inconsistent and inaccurate results. Here are several strategies to improve its solubility:
-
Stock Solution Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Final Solvent Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Serum in Media: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. If your experimental design allows, consider using serum-containing media.
-
Gentle Warming and Vortexing: Before adding to the culture medium, you can gently warm the stock solution to room temperature and vortex it to ensure it is fully dissolved.
-
Use of Pluronic F-68: For in vitro studies, incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.02%) in the culture medium can help to maintain the solubility of hydrophobic compounds.
Q2: I am observing a high degree of variability in my cell viability (e.g., MTT, XTT) assay results. What could be the cause?
A2: Inconsistent results in cell viability assays are a common issue. Several factors related to the compound's stability and the assay itself can contribute to this problem:
-
Compound Degradation: Shikonin derivatives can be sensitive to light, pH, and temperature.[1][2] It is crucial to minimize the exposure of β-acetoxyisovalerylshikonin solutions to light by using amber-colored tubes and working quickly. Prepare fresh dilutions from your stock solution for each experiment. The stability of shikonin derivatives is also pH-dependent; they exhibit different colors at acidic, neutral, and alkaline pH, which can indicate changes in the compound's state.[1]
-
Reaction with Media Components: Components in the cell culture medium, such as phenol (B47542) red, can sometimes interfere with colorimetric assays. Consider using phenol red-free medium to see if this reduces variability.
-
Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
-
Incubation Time: Long incubation times can lead to compound degradation. Optimize your incubation time to achieve a measurable effect without significant compound breakdown.
-
Assay-Specific Issues: For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Incomplete dissolution is a common source of variability.
Q3: My Western blot results for the PI3K/AKT pathway are not showing the expected changes after treatment with β-acetoxyisovalerylshikonin. What should I check?
A3: If you are not observing the expected downregulation of phosphorylated AKT (p-AKT), consider the following troubleshooting steps:
-
Compound Concentration and Treatment Time: The effect of β-acetoxyisovalerylshikonin on the PI3K/AKT pathway is likely dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Specificity: The activity of β-acetoxyisovalerylshikonin can vary between different cell lines. Confirm that the PI3K/AKT pathway is active in your chosen cell line and is susceptible to inhibition.
-
Positive and Negative Controls: Always include appropriate controls in your Western blot experiment. A known PI3K/AKT pathway inhibitor (e.g., LY294002) can serve as a positive control to ensure your antibodies and detection system are working correctly. A vehicle-treated sample will serve as your negative control.
-
Antibody Quality: Ensure that your primary antibodies for p-AKT and total AKT are specific and validated for Western blotting. Use the recommended antibody dilutions and blocking conditions.
-
Sample Preparation: Proper sample preparation is critical. Use lysis buffers containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a workflow for troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values in your experiments.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and activity of shikonin derivatives.
Table 1: Thermal and Light Stability of Shikonin Derivatives [1]
| Shikonin Derivative | Thermal Half-life (t1/2) at 60°C | Photodegradation Half-life (t1/2) at 20,000 lx |
| Deoxyshikonin | 14.6 hours | 4.2 - 5.1 hours |
| Isobutylshikonin | 19.3 hours | 4.2 - 5.1 hours |
| Other Shikonin Derivatives | 40 - 50 hours | 4.2 - 5.1 hours |
Table 2: Factors Influencing Shikonin Derivative Production in Cell Culture [2][3]
| Factor | Optimal Condition for Production | Effect |
| Light | Darkness | Light exposure can inhibit the production of shikonin derivatives.[2][3] |
| Temperature | 25°C | Higher temperatures (e.g., 30°C) can decrease production.[2] |
| pH | Alkaline (7.25 - 9.50) | Alkaline conditions favor the production of shikonin derivatives.[2][3] |
| Sucrose (B13894) | High Concentration (e.g., 6%) | Increased sucrose concentration can enhance the yield of shikonin derivatives.[2][3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after treatment with β-acetoxyisovalerylshikonin.
Caption: Experimental workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of β-acetoxyisovalerylshikonin in DMSO. On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of β-acetoxyisovalerylshikonin. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of the PI3K/AKT Signaling Pathway
This protocol describes the steps to analyze the phosphorylation status of AKT, a key protein in the PI3K/AKT signaling pathway, following treatment with β-acetoxyisovalerylshikonin.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of β-acetoxyisovalerylshikonin for the predetermined optimal time.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at high speed at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal to determine the relative phosphorylation level.
-
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT signaling pathway and the proposed point of inhibition by β-acetoxyisovalerylshikonin.
Caption: The PI3K/AKT signaling pathway and inhibition point.
References
- 1. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 3. Physico-chemical factors influencing the shikonin derivatives production in cell suspension cultures of Arnebia euchroma (Royle) Johnston, a medicinally important plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of β-Acetoxyisovalerylshikonin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of β-acetoxyisovalerylshikonin from other shikonin (B1681659) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method to separate β-acetoxyisovalerylshikonin and other shikonins?
A common approach for the separation of shikonin derivatives is reversed-phase HPLC.[1] A C18 column is frequently used, paired with a mobile phase composed of acetonitrile (B52724) and an acidified aqueous solution, such as 0.1 M acetic acid.[1][2][3] Detection is typically carried out at a wavelength of 520 nm.[2][3] A widely used mobile phase composition is a 70:30 (v/v) mixture of acetonitrile and 0.1 M acetic acid, with a flow rate of 1 mL/min.[1][2][3]
Q2: What are the primary challenges in the HPLC separation of β-acetoxyisovalerylshikonin and its related compounds?
The main challenges in separating β-acetoxyisovalerylshikonin and other shikonins include:
-
Co-elution of structurally similar derivatives: Shikonin and its derivatives, such as acetylshikonin (B600194) and isobutyrylshikonin, have very similar chemical structures, which can lead to overlapping peaks and poor resolution.[1][4]
-
Presence of oligomeric forms: Dimeric and oligomeric forms of shikonin can be present in samples and may interfere with the analysis of the monomeric compounds.[5][6]
-
Sample purity: The purity of commercial shikonin standards and the complexity of plant extracts can introduce interfering compounds into the chromatogram.[1]
-
Compound stability: Shikonin and its derivatives can be sensitive to light and temperature, which may affect the reproducibility of the analysis.[1]
Q3: How should I prepare a plant-based sample for the analysis of β-acetoxyisovalerylshikonin?
For plant materials, an extraction step is necessary. A common method is ultrasound-assisted extraction with a solvent like ethanol.[1] Following extraction, it is crucial to filter the sample through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1][3] The final extract should be dissolved in a solvent that is compatible with the mobile phase.[1]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Q: My chromatogram shows poor separation between β-acetoxyisovalerylshikonin and other shikonin peaks. How can I improve the resolution?
A: Improving peak resolution often requires adjustments to the mobile phase composition or a change in the stationary phase.
-
Optimize Mobile Phase Strength: In reversed-phase chromatography, decreasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase retention times and can enhance the separation of closely eluting peaks.[1] It is advisable to adjust the acetonitrile/water ratio in small increments.
-
Change the Organic Solvent: Replacing acetonitrile with methanol (B129727), or using a ternary mixture of acetonitrile, methanol, and acidified water, can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can influence the retention behavior of ionizable compounds. Using an acidic modifier like acetic acid or phosphoric acid is common.[2][7] Adjusting the pH may improve peak shape and resolution.
-
Consider a Different Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a smaller particle size for higher efficiency.[8][9]
Issue 2: Peak Tailing
Q: The peak for β-acetoxyisovalerylshikonin is tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.
-
Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing.[10] Using a high-purity, well-end-capped C18 column can minimize these interactions.[11]
-
Insufficient Buffering: If the mobile phase pH is not adequately controlled, the ionization state of the analyte can vary, leading to tailing.[11] Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a constant pH.[11]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[12] Try reducing the injection volume or the sample concentration.
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to poor peak shape.[13] Using a guard column and ensuring proper sample preparation can prevent this.[10][13]
Issue 3: Retention Time Drift
Q: The retention time for my analyte is shifting between injections. What should I investigate?
A: Drifting retention times can compromise the reliability of your results.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[12] This is particularly important when using a new mobile phase or after a gradient run.
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent.[13] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[12][13] Using a column oven to maintain a constant temperature is highly recommended.[12]
-
Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time shifts.[12] Check for leaks in the pump seals and ensure the pump is delivering a consistent flow.[14]
Data Presentation
Table 1: HPLC Method Parameters for Shikonin Derivatives
| Parameter | Recommended Conditions | Source(s) |
| Column | C18 (e.g., ACE, 150 mm × 4.6 mm, 5 µm) | [2][3][15] |
| Mobile Phase | Acetonitrile and 0.1 M Acetic Acid (70:30, v/v) | [2][3][15] |
| Elution Mode | Isocratic | [2][3][16] |
| Flow Rate | 1.0 mL/min | [2][3][15] |
| Column Temperature | 25°C | [2][3] |
| Detection Wavelength | 520 nm | [1][2][3] |
| Injection Volume | 10 µL | [2][3] |
Table 2: Example Validation Parameters for Shikonin Derivatives
| Parameter | Reported Value Range | Source(s) |
| Linearity (r²) | >0.998 | [2] |
| Concentration Range | 2-500 ppm | [2] |
| LOD (Limit of Detection) | 0.063 - 0.146 µg/mL | [16] |
| LOQ (Limit of Quantitation) | 0.209 - 0.487 µg/mL | [16] |
| Recovery | 94.7 - 96.8% | [16] |
Experimental Protocols
Detailed Protocol for HPLC Analysis of β-Acetoxyisovalerylshikonin
This protocol is a synthesis of methodologies reported for the analysis of shikonin derivatives.[2][3][16]
1. Instrumentation and Materials:
- HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[2][3]
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).[16]
- Acetic acid (analytical grade).
- Water (HPLC grade or ultrapure).
- β-acetoxyisovalerylshikonin reference standard (purity ≥95%).
2. Preparation of Solutions:
- Mobile Phase A (Aqueous): Prepare a 0.1 M acetic acid solution by diluting glacial acetic acid with HPLC grade water.[2][3]
- Mobile Phase B (Organic): Acetonitrile.[2][3]
- Isocratic Mobile Phase (Alternative): A mixture of acetonitrile and methanol (95:5, v/v).[16]
- Standard Stock Solution: Accurately weigh and dissolve the β-acetoxyisovalerylshikonin reference standard in acetonitrile to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[3] Store this solution in a dark, refrigerated environment.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations.
3. Sample Preparation:
- For plant extracts, accurately weigh the dried material and add a suitable volume of ethanol.
- Perform ultrasound-assisted extraction for approximately 30 minutes.[1]
- After extraction, filter the sample through a 0.45 µm syringe filter before injection.[1][3]
4. HPLC Conditions:
- Column: C18, 150 mm × 4.6 mm, 5 µm.[2][3]
- Mobile Phase: Acetonitrile: 0.1 M Acetic Acid (70:30, v/v).[2][3]
- Flow Rate: 1.0 mL/min.[2][3]
- Column Temperature: 25°C.[2][3]
- Detection: 520 nm.[2][3]
- Injection Volume: 10 µL.[2][3]
- Run Time: 20 minutes.[2]
5. Analysis and Quantification:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the calibration standards in triplicate to construct a calibration curve by plotting the peak area against the concentration.
- Inject the prepared samples.
- Use the regression equation from the calibration curve to determine the concentration of β-acetoxyisovalerylshikonin in the samples.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of β-acetoxyisovalerylshikonin.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Isocratic High-perfomance Liquid Chromatography Method for the Simultaneous Determination of Shikonin Derivatives in Some Echium Species Growing Wild in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of (+)-Shikonin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. linklab.gr [linklab.gr]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
light sensitivity of beta-Acetoxyisovalerylshikonin and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the light sensitivity of β-Acetoxyisovalerylshikonin and the necessary handling precautions to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is β-Acetoxyisovalerylshikonin?
Q2: What are the ideal storage conditions for β-Acetoxyisovalerylshikonin?
To maintain its stability and integrity, β-Acetoxyisovalerylshikonin should be stored in a tightly sealed, light-proof container in a cool, dry, and well-ventilated place.[1] For long-term storage, it is advisable to store the compound at -20°C. The container should be protected from direct sunlight and artificial light.
Q3: How should I prepare a stock solution of β-Acetoxyisovalerylshikonin?
Due to its light sensitivity, all steps of stock solution preparation should be performed in a darkened room or under dim light conditions.
Experimental Protocol: Preparation of a Stock Solution
-
Materials:
-
β-Acetoxyisovalerylshikonin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Bring the vial of β-Acetoxyisovalerylshikonin powder to room temperature before opening to prevent condensation.
-
In a darkened environment (e.g., a room with the lights off or a fume hood with the light turned off), weigh the desired amount of the compound.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
-
Q4: What personal protective equipment (PPE) should be used when handling this compound?
When handling β-Acetoxyisovalerylshikonin, standard laboratory PPE should be worn, including:
-
Safety glasses with side shields
-
A lab coat
-
Gloves
Ensure good ventilation in the workspace.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of the compound due to light exposure. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound and its solutions to light at all stages of the experiment. Use amber-colored or foil-wrapped tubes and plates. |
| Loss of compound activity over time | Improper storage of the stock solution leading to degradation. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Ensure the storage container is tightly sealed and protected from light. |
| Color change of the solution | The compound may exhibit different colors at various pH levels. Shikonin (B1681659) derivatives are red at acidic pH, purple at neutral pH, and blue at alkaline pH.[2] | Ensure the pH of your experimental buffer is controlled and consistent. A color change may not necessarily indicate degradation but rather a change in pH. |
Data Presentation
Table 1: Photodegradation of Shikonin Derivatives
The following table summarizes the photodegradation half-life of five shikonin derivatives when exposed to different light intensities. While β-acetoxyisovalerylshikonin was not directly tested in this study, the data for the structurally similar β-hydroxyisovalerylshikonin provides a reasonable estimate of its light sensitivity.
| Shikonin Derivative | Half-life at 10,000 lux (hours) | Half-life at 20,000 lux (hours) |
| Deoxyshikonin | 8.1 | 5.1 |
| Shikonin | 7.5 | 4.8 |
| Acetylshikonin | 6.7 | 4.2 |
| Isobutylshikonin | 7.2 | 4.5 |
| β-hydroxyisovalerylshikonin | 7.8 | 4.9 |
Source: Adapted from "Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea."[2][3]
Mandatory Visualizations
Signaling Pathway
β-Hydroxyisovalerylshikonin, a compound structurally similar to β-acetoxyisovalerylshikonin, has been shown to exert its antitumor effects in pancreatic cancer by suppressing the PI3K/AKT signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth. The diagram below illustrates the key steps in this pathway and the inhibitory effect of the shikonin derivative.
References
- 1. echemi.com [echemi.com]
- 2. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Studies of the Photochemical Decomposition of Alkannin/Shikonin Enantiomers [jstage.jst.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing Shikonin Derivative Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of shikonin (B1681659) and its derivatives for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of shikonin and its derivatives?
A1: Shikonin and its derivatives present several challenges that limit their systemic availability after administration. The primary issues are:
-
Poor Water Solubility: Shikonin is a lipophilic molecule with low solubility in aqueous solutions, making it difficult to formulate for parenteral administration and leading to poor dissolution in the gastrointestinal tract for oral delivery.[1][2][3][4][5]
-
Low Oral Bioavailability: Due to its hydrophobic nature, shikonin exhibits poor absorption from the gut.[6][7] It also undergoes a significant "first-pass" effect, where a large portion of the absorbed drug is metabolized in the liver before reaching systemic circulation.[3][7]
-
Rapid Metabolism and Clearance: Shikonin is rapidly metabolized, primarily by cytochrome P450 enzymes, and cleared from the body, resulting in a short elimination half-life of approximately 1-2 hours after intravenous administration.[3][6]
-
Toxicity: At higher concentrations, shikonin can exhibit toxicity, including nephrotoxicity and skin allergies, which limits the administrable dose.[6][8][9]
Q2: What are the most promising formulation strategies to improve the bioavailability of shikonin derivatives?
A2: Several nano-based drug delivery systems have shown significant promise in overcoming the bioavailability challenges of shikonin and its derivatives. These include:
-
Nanoparticles: Encapsulating shikonin into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its solubility, stability, and cellular uptake.[4][10][11] These formulations can also provide controlled drug release.[2]
-
Liposomes: Liposomal formulations can encapsulate shikonin, improving its solubility and providing a means for targeted delivery.[9][12] PEGylated (stealth) liposomes can further prolong circulation time.
-
Micelles and Nanoemulsions: These systems can effectively solubilize the hydrophobic shikonin molecule, increasing its concentration in the gastrointestinal fluid and enhancing absorption.[3]
Q3: Can co-administration with other agents improve shikonin's bioavailability?
A3: While less explored in the provided literature for shikonin specifically, co-administration with absorption enhancers or metabolism inhibitors is a common strategy to improve the bioavailability of other poorly absorbed drugs. For instance, inhibitors of cytochrome P450 enzymes could potentially reduce the first-pass metabolism of shikonin. Further research in this area for shikonin derivatives is warranted.
Troubleshooting Guides
Problem 1: Poor solubility of shikonin derivative in aqueous buffers for in vitro assays or parenteral formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent hydrophobicity of the shikonin derivative. | Use a co-solvent system. Shikonin is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[5] A stock solution can be prepared in one of these solvents and then diluted in the aqueous buffer. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity. | Improved dissolution of the shikonin derivative in the final aqueous medium. |
| Precipitation upon dilution in aqueous buffer. | Prepare a nanoparticle or liposomal formulation of the shikonin derivative. These carrier systems can encapsulate the hydrophobic drug and disperse it in an aqueous environment. | A stable colloidal dispersion of the shikonin derivative with improved apparent water solubility. |
| Inadequate mixing or sonication. | Ensure vigorous vortexing or use a bath sonicator after diluting the stock solution to aid in dispersion. | Homogeneous and visually clear (or uniformly dispersed) solution. |
Problem 2: Low and variable oral bioavailability observed in preclinical animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the gastrointestinal tract. | Formulate the shikonin derivative into a nano-delivery system such as nanoparticles or a nanoemulsion. This increases the surface area for dissolution and can enhance absorption. | Increased and more consistent plasma concentration-time profiles of the shikonin derivative after oral administration. |
| Extensive first-pass metabolism in the liver. | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if identified for the specific derivative). Alternatively, parenteral administration (e.g., intravenous or intraperitoneal) can bypass first-pass metabolism. | Higher systemic exposure (AUC) of the shikonin derivative. |
| Rapid clearance from the systemic circulation. | Utilize a long-circulating formulation like PEGylated liposomes. The polyethylene (B3416737) glycol (PEG) coating helps to evade clearance by the reticuloendothelial system. | Prolonged plasma half-life and increased mean residence time of the shikonin derivative. |
Quantitative Data on Formulation Strategies
The following tables summarize key quantitative data from studies on different formulation strategies to enhance the bioavailability and delivery of shikonin.
Table 1: Physicochemical Properties of Shikonin-Loaded Nanoparticles
| Formulation Type | Polymer/Surfactant | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SH-NPs | PLGA | 209.03 ± 2.45 | -17.90 ± 2.06 | 88 | 5.5 | [10] |
| Saponin-coated SH-NPs | Saponin | ~150 | - | 97.6 | - | [4] |
| Sophorolipid-coated SH-NPs | Sophorolipid | ~200 | - | 97.3 | - | [4] |
| HFM@SK@HA | Hollow Fe-MOF, Hyaluronic Acid | - | - | - | 31.7 | [13] |
Table 2: In Vitro Release Profile of Shikonin from Nanoparticles
| Formulation | Time (hours) | Cumulative Release (%) | Release Conditions | Reference |
| HFM@SK@HA | 12 | ~55 | PBS (pH 5.5) + MW | [13] |
| HFM@SK@HA | 12 | ~30 | PBS (pH 7.4) + MW | [13] |
Experimental Protocols
Protocol 1: Preparation of Shikonin-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a generalized procedure based on common practices for liposome (B1194612) preparation.[12][14]
Materials:
-
Shikonin derivative
-
Phospholipid (e.g., Soybean Phosphatidylcholine, Egg Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Dehydrated alcohol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid Film Formation: a. Dissolve the shikonin derivative, phospholipid, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1 to 4:1. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) until a thin, uniform lipid film is formed on the inner surface of the flask. d. Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final concentration. b. Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension. b. For bath sonication, place the flask in a bath sonicator for 15-30 minutes, or until the suspension becomes translucent. c. For probe sonication, insert the probe into the suspension and sonicate in pulses on ice to prevent overheating and degradation of lipids and the drug.
-
Purification and Sterilization: a. To remove any unencapsulated shikonin, the liposome suspension can be centrifuged or subjected to dialysis. b. For sterile applications, filter the final liposome suspension through a 0.22 µm syringe filter.
Protocol 2: Preparation of Shikonin-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This is a generalized protocol based on the emulsion-solvent evaporation technique.[10]
Materials:
-
Shikonin derivative
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Surfactant solution (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)
-
Deionized water
-
Homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: a. Dissolve the shikonin derivative and PLGA in the organic solvent.
-
Aqueous Phase Preparation: a. Dissolve the surfactant in deionized water.
-
Emulsification: a. Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed. This will form an oil-in-water (o/w) emulsion. The duration and power of homogenization/sonication will influence the final particle size.
-
Solvent Evaporation: a. Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer for several hours (e.g., 3-4 hours or overnight) at room temperature to allow the organic solvent to evaporate.
-
Nanoparticle Collection: a. Collect the formed nanoparticles by centrifugation at a high speed (e.g., >15,000 rpm) for a sufficient time (e.g., 20-30 minutes). b. Discard the supernatant.
-
Washing and Lyophilization: a. Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug. b. After the final wash, resuspend the pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose, sucrose). c. Freeze the nanoparticle suspension and then lyophilize to obtain a dry powder for long-term storage.
Signaling Pathways and Experimental Workflows
Shikonin's Inhibitory Effect on the NF-κB Signaling Pathway
Shikonin has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][15][16] It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes.
Shikonin's Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Shikonin has been demonstrated to induce apoptosis and inhibit the proliferation of cancer cells by modulating this pathway, often by inhibiting the phosphorylation of Akt.[17][18][19]
Experimental Workflow for Evaluating Bioavailability Enhancement
This diagram outlines a typical experimental workflow to assess the improvement in bioavailability of a shikonin derivative after formulation.
References
- 1. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 2. Preparation of shikonin liposome and evaluation of its in vitro antibacterial and in vivo infected wound healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving shikonin solubility and stability by encapsulation in natural surfactant-coated shikonin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Shikonin-Loaded Nanoparticles Attenuate Particulate Matter-Induced Skin Injury by Inhibiting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, cellular uptake and angiogenic suppression of shikonin-containing liposomes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with autofluorescence of beta-Acetoxyisovalerylshikonin in imaging
Welcome to the technical support center for imaging experiments involving β-Acetoxyisovalerylshikonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the inherent autofluorescence of this compound, ensuring high-quality, reliable imaging data.
Frequently Asked Questions (FAQs)
Q1: What is β-Acetoxyisovalerylshikonin and what causes its autofluorescence?
A1: β-Acetoxyisovalerylshikonin is a derivative of shikonin (B1681659), a naturally occurring naphthoquinone pigment.[1] Like many shikonin derivatives, its complex ring structure and conjugated double bond system are responsible for its intrinsic fluorescence, known as autofluorescence. This property can interfere with the detection of specific fluorescent labels used in imaging experiments.
Q2: In which spectral regions is the autofluorescence of β-Acetoxyisovalerylshikonin most problematic?
A2: The autofluorescence of naphthoquinones and similar endogenous molecules is typically broad, with significant emission in the blue, green, and even red regions of the spectrum (approximately 350-550 nm and beyond).[2][3] This can create substantial spectral overlap with commonly used fluorophores like DAPI, FITC/GFP, and TRITC/RFP.
Q3: How can I assess the level of autofluorescence in my samples?
A3: Always prepare an unstained control sample that is treated with β-Acetoxyisovalerylshikonin but lacks any fluorescent labels (e.g., antibodies or dyes).[3][4] Image this control using the same settings as your experimental samples. The signal detected from this sample represents the baseline autofluorescence you need to address.
Q4: Can my choice of sample fixation method affect autofluorescence?
A4: Yes, fixation methods, particularly those using aldehyde cross-linkers like formaldehyde (B43269) and glutaraldehyde, can significantly increase autofluorescence by reacting with amines to form fluorescent products.[2][3][5] To minimize this, use the lowest possible concentration and shortest fixation time required for sample preservation.[2][5] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may reduce this effect.[3][4]
Q5: Are there any reagents that can quench or reduce this autofluorescence?
A5: Several chemical treatments can reduce autofluorescence. Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[2][4][5] For autofluorescence caused by lipofuscin, which can be a problem in aged tissues, reagents like Sudan Black B are effective.[6] Commercially available quenching kits are also an option.[5]
Troubleshooting Guide
This guide addresses common problems encountered when imaging samples treated with β-Acetoxyisovalerylshikonin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in all channels, even in unstained controls. | The compound's autofluorescence is interfering with detection. Aldehyde fixation may be exacerbating the issue. | 1. Optimize Sample Prep: Switch to a cold methanol fixation protocol. If aldehyde fixation is necessary, follow it with a chemical quenching step using Sodium Borohydride (see Protocol 1).[4] 2. Photobleach: Intentionally expose the sample to intense light before imaging to destroy the autofluorescent molecules (see Protocol 2).[7][8] |
| Signal from my target fluorophore is weak and difficult to distinguish from the background. | The autofluorescence spectrum overlaps with and overwhelms your fluorophore's emission. The chosen fluorophore may not be bright enough. | 1. Shift to Far-Red Spectrum: Choose fluorophores that excite and emit in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5, Cy7), as autofluorescence is typically much lower at these longer wavelengths.[2][3][5] 2. Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients (e.g., phycoerythrin (PE) or allophycocyanin (APC) conjugates) to increase the signal-to-noise ratio.[4] |
| My spectral unmixing results are poor and do not effectively isolate the true signal. | The autofluorescence "signature" was not correctly defined or is too complex for the algorithm. | 1. Create a Dedicated Autofluorescence Signature: Use an unstained, compound-treated sample to generate a clean spectral profile for the autofluorescence. This signature can then be treated as a distinct "fluorophore" and computationally removed from the final image (see Protocol 3).[9] 2. Check for Heterogeneity: Autofluorescence may vary across different regions of the sample. Ensure your defined signature is representative or use advanced algorithms that can account for multiple autofluorescence sources.[10] |
Spectral Overlap Comparison
The table below illustrates the typical emission ranges of common fluorophores and the broad autofluorescence spectrum from compounds like β-Acetoxyisovalerylshikonin and fixation, highlighting the benefit of using far-red dyes.
| Source | Typical Excitation Max (nm) | Typical Emission Max (nm) | Spectral Region | Potential for Overlap |
| Autofluorescence | 350 - 550 | 400 - 600 (Broad) | Blue / Green / Red | High |
| DAPI | 358 | 461 | Blue | Very High |
| FITC / GFP | 488 | 520 | Green | Very High |
| TRITC / RFP | 550 | 580 | Red | High |
| Alexa Fluor 647 / Cy5 | 650 | 670 | Far-Red | Low to Minimal |
Experimental Protocols
Protocol 1: Chemical Quenching with Sodium Borohydride
This protocol is for reducing autofluorescence induced by aldehyde-based fixatives.
-
Reagent Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold Phosphate-Buffered Saline (PBS). Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle in a well-ventilated area.
-
Sample Fixation & Permeabilization: Fix and permeabilize your cells or tissue sections as required by your primary experimental protocol.
-
Washing: Wash the sample three times with PBS for 5 minutes each to remove the fixative.
-
Quenching: Immerse the sample in the freshly prepared NaBH₄ solution. Incubate for 15 minutes at room temperature.
-
Final Washes: Wash the sample thoroughly three times with PBS for 5 minutes each to remove all traces of NaBH₄.
-
Staining: Proceed with your standard immunofluorescence or staining protocol.
Protocol 2: Photobleaching to Reduce Autofluorescence
This method uses intense light to destroy autofluorescent molecules before acquiring the final image.
-
Sample Preparation: Prepare your slide as you would for imaging, including mounting with an antifade mounting medium.
-
Microscope Setup: Place the slide on the microscope stage.
-
Pre-Acquisition Bleaching: Before adding your fluorescent labels (if possible) or before your final imaging, expose the sample to broad-spectrum, high-intensity light. Use the full power of your microscope's mercury or xenon arc lamp with an open filter cube for 1-3 hours.[7][8] Alternatively, cycle through your laser lines at high power. The optimal duration should be determined empirically.
-
Staining (if not already performed): If bleaching was done prior to staining, proceed with your standard protocol in the dark to avoid photobleaching your specific labels.
-
Image Acquisition: Image the sample using standard, non-bleaching illumination settings. Compare the background signal to an unbleached control slide to confirm the reduction in autofluorescence.
Protocol 3: Image Acquisition for Spectral Unmixing
This protocol outlines the steps for acquiring data needed for computational removal of autofluorescence.
-
Prepare Controls: You will need two control samples in addition to your fully stained experimental sample:
-
Unstained Control: Sample treated only with β-Acetoxyisovalerylshokinon (no fluorescent labels).
-
Single-Stain Controls: Samples stained with only one fluorophore each (if performing multiplexing).
-
-
Acquire Autofluorescence Spectrum: Using a confocal microscope with a spectral detector, image the "Unstained Control." Collect the emission signal across the entire desired spectral range (e.g., 410-700 nm). This will serve as the reference spectrum or "signature" for autofluorescence.
-
Acquire Fluorophore Spectra: Image each "Single-Stain Control" to obtain the pure emission spectrum for each fluorophore in your experiment.
-
Acquire Experimental Image: Image your fully stained experimental sample using the same spectral acquisition settings. This image will contain a mix of signals from your fluorophores and the autofluorescence.
-
Perform Linear Unmixing: In the microscope's analysis software, use the linear unmixing or spectral unmixing function.[9][11] Define the reference spectra you collected in steps 2 and 3. The software will then calculate the contribution of each spectrum (including the autofluorescence) to each pixel of your experimental image and generate new images showing only the signal from your specific fluorophores.
Visualizations
Signaling Pathway Inhibition
Shikonin derivatives have been shown to suppress the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.[12][13]
References
- 1. Cellular pharmacology studies of shikonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. biotium.com [biotium.com]
- 7. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 10. beckman.com [beckman.com]
- 11. Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway [frontiersin.org]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of β-Acetoxyisovalerylshikonin Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-acetoxyisovalerylshikonin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-acetoxyisovalerylshikonin analogs?
A1: The most prevalent method is the esterification of the side-chain hydroxyl group of shikonin (B1681659) with the desired carboxylic acid. A common and effective method for this is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[1][2]
Q2: What are the main challenges encountered during the synthesis of these analogs?
A2: Researchers may face several challenges, including:
-
Side Reactions: The naphthoquinone core of shikonin contains phenolic hydroxyl groups that can potentially react, leading to undesired byproducts.
-
Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired analog.
-
Purification Difficulties: Separating the final product from unreacted starting materials, reagents like DCC and DCU (dicyclohexylurea), and any byproducts can be challenging.
-
Stability Issues: Shikonin and its derivatives can be sensitive to heat, light, and pH, potentially leading to degradation during the reaction or purification process.[3]
Q3: How can I purify the synthesized β-acetoxyisovalerylshikonin?
A3: A highly effective method for purification is rapid preparative High-Performance Liquid Chromatography (HPLC).[4][5][6] A common approach involves using a C18 column with an isocratic mobile phase, such as acetonitrile/methanol (95:5).[4][5] This technique has been shown to yield products with over 98% purity.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (DCC, DMAP).2. Poor quality shikonin starting material.3. Insufficient reaction time or incorrect temperature.4. Presence of water in the reaction mixture, which can quench the DCC. | 1. Use fresh or properly stored DCC and DMAP.2. Ensure the purity of the shikonin starting material.3. Monitor the reaction by TLC; extend the reaction time or gently warm if necessary.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][2] |
| Multiple Spots on TLC (Side Products) | 1. Reaction of phenolic hydroxyls on the naphthoquinone ring.2. Self-condensation of the carboxylic acid.3. Degradation of shikonin or the product. | 1. Use a minimal amount of DMAP, as it can catalyze acylation of phenols.2. Add the carboxylic acid slowly to the reaction mixture.3. Maintain a low reaction temperature (starting at 0°C) and protect the reaction from light.[1][2] |
| Difficulty in Removing DCU Byproduct | 1. DCU is poorly soluble in many organic solvents. | 1. After the reaction, dilute the mixture with a non-polar solvent like cyclohexane (B81311) and filter to remove the precipitated DCU.[1][2]2. A final purification step by preparative HPLC or column chromatography is usually necessary. |
| Product Degradation During Workup/Purification | 1. Exposure to high temperatures.2. Exposure to strong light.3. Unfavorable pH conditions. | 1. Concentrate the reaction mixture under reduced pressure at room temperature.[1][2]2. Protect all solutions containing the product from direct light.3. Avoid strongly acidic or basic conditions during workup and purification. Shikonin derivatives are known to change color and potentially degrade with pH changes.[3] |
Quantitative Data
Table 1: Purification Parameters for β-Acetoxyisovalerylshikonin using Preparative HPLC
| Parameter | Value | Reference |
| Column | C18 | [4][5] |
| Mobile Phase | Acetonitrile/Methanol (95:5) | [4][5] |
| Purity Achieved | >98% | [4][5] |
| Recovery | 94.7% - 96.8% | [4][5] |
| Limit of Detection (LOD) | 0.146 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.487 µg/mL | [4][5] |
Experimental Protocols
Key Experiment: Synthesis of β-Acetoxyisovalerylshikonin via Steglich Esterification
This protocol is based on general procedures for the acylation of shikonin.[1][2]
Materials:
-
Shikonin
-
β-Acetoxyisovaleric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Cyclohexane
-
Argon or Nitrogen gas
Procedure:
-
Dissolve shikonin in anhydrous CH₂Cl₂ (e.g., 0.1 mmol in 5 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add DCC to the cooled solution and stir for 15 minutes.
-
Add a catalytic amount of DMAP and stir for another 15 minutes.
-
Add β-acetoxyisovaleric acid to the reaction mixture.
-
Allow the reaction to stir for 12-24 hours, slowly warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add cyclohexane (approx. 1 mL per 0.1 mmol of shikonin) to precipitate the dicyclohexylurea (DCU) byproduct.
-
Concentrate the mixture under reduced pressure at room temperature.
-
Filter the concentrated mixture over a small pad of silica (B1680970) and celite to remove the precipitated DCU.
-
The crude product can then be purified by preparative HPLC or column chromatography.
Visualizations
References
- 1. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
minimizing off-target effects of beta-Acetoxyisovalerylshikonin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of β-Acetoxyisovalerylshikonin (AIVS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-Acetoxyisovalerylshikonin (AIVS) and what is its primary mechanism of action?
A1: β-Acetoxyisovalerylshikonin is a naphthoquinone derivative isolated from the root of plants such as Arnebia euchroma. Like other shikonin (B1681659) derivatives, its primary anticancer mechanism is believed to be the induction of apoptosis and cell cycle arrest through various pathways. A key part of its action involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and programmed cell death. Additionally, shikonin derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial for many cellular signaling pathways.
Q2: What are the potential off-target effects of AIVS?
A2: Due to its broad-spectrum activity, AIVS may have several off-target effects. These can include:
-
General cytotoxicity: At higher concentrations, the induction of ROS can lead to non-specific cell death, affecting healthy cells in a culture.
-
Inhibition of unintended kinases: As a likely protein tyrosine kinase inhibitor, AIVS may inhibit other kinases beyond the intended target, leading to unexpected changes in cellular signaling.
-
Modulation of unintended signaling pathways: Shikonin derivatives are known to affect pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[1] Unintended modulation of these pathways can lead to a variety of off-target cellular responses.
Q3: How can I minimize the off-target effects of AIVS in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-response experiments: Conduct thorough dose-response studies to determine the lowest effective concentration of AIVS for your desired effect. This will help to minimize toxicity and off-target activity.
-
Use of appropriate controls: Always include both positive and negative controls in your experiments. This includes untreated cells, vehicle-treated cells, and cells treated with a known specific inhibitor for your target of interest.
-
Confirm target engagement: Use techniques like western blotting to confirm that AIVS is affecting the phosphorylation status of your target kinase and its downstream effectors.
-
Assess off-target pathway activation: Monitor key off-target signaling pathways, such as PI3K/Akt, to ensure they are not being inadvertently modulated at the concentration of AIVS you are using.
-
Consider ROS scavengers: If the desired effect of AIVS is independent of ROS production, you may consider co-treatment with an ROS scavenger like N-acetylcysteine (NAC) to mitigate ROS-induced off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High level of cell death observed in all treatment groups, including controls. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| No significant effect of AIVS on the target pathway. | 1. AIVS concentration is too low. 2. AIVS is not a potent inhibitor of your target. 3. Incorrect experimental conditions. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the inhibitory activity of AIVS on your target using an in vitro kinase assay. 3. Ensure proper incubation times and cell densities. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent AIVS preparation. 3. Fluctuation in incubation conditions. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh AIVS dilutions for each experiment from a validated stock solution. 3. Maintain consistent temperature, CO2 levels, and humidity. |
| Unexpected changes in cell morphology or signaling pathways unrelated to the target. | Off-target effects of AIVS. | 1. Lower the concentration of AIVS. 2. Use a more specific inhibitor for your target as a control to differentiate on-target from off-target effects. 3. Profile the activity of AIVS against a panel of kinases to identify potential off-targets. |
Quantitative Data
Due to the limited availability of specific quantitative data for β-Acetoxyisovalerylshikonin, the following table includes data for the closely related compound, β-hydroxyisovalerylshikonin (β-HIVS), which is also a potent protein tyrosine kinase inhibitor.[2] This data can serve as a reference point for designing experiments with AIVS.
| Target | Compound | IC50 (µM) | Assay Type |
| EGFR | β-HIVS | ~0.7 | In vitro kinase assay |
| v-Src | β-HIVS | ~1.0 | In vitro kinase assay |
| KDR/Flk-1 | β-HIVS | Weak Inhibition | In vitro kinase assay |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of AIVS (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for Phosphorylated Kinases
-
Cell Lysis: After treatment with AIVS, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Primary and potential off-target mechanisms of AIVS.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of β-Acetoxyisovalerylshikonin and Acetylshikonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer activities of two prominent shikonin (B1681659) derivatives: β-Acetoxyisovalerylshikonin and Acetylshikonin (B600194). By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to inform research and development decisions in the field of oncology.
Quantitative Comparison of Cytotoxicity
A direct comparative study on the cytotoxic effects of various shikonin derivatives, including acetylshikonin and β-hydroxyisovalerylshikonin (a closely related compound to β-acetoxyisovalerylshikonin), was conducted on mouse B-cell leukemia (BCL1) and human B-cell prolymphocytic leukemia (JVM-13) cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, were determined after 24 and 48 hours of treatment.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | Reference |
| Acetylshikonin | BCL1 | Mouse B-cell Leukemia | 1.83 | 1.34 | [1] |
| JVM-13 | Human B-cell Leukemia | 2.01 | 1.55 | [1] | |
| β-Hydroxyisovalerylshikonin | BCL1 | Mouse B-cell Leukemia | > 10 | > 10 | [1] |
| JVM-13 | Human B-cell Leukemia | > 10 | > 10 | [1] |
Note: In this particular study, β-hydroxyisovalerylshikonin did not demonstrate significant cytotoxicity against the BCL1 and JVM-13 cell lines at the concentrations tested.[1] It is important to note that other studies have shown anticancer activity for β-hydroxyisovalerylshikonin against different cancer cell lines. The data presented here reflects a direct comparison under specific experimental conditions.
Mechanisms of Anticancer Action
Both β-acetoxyisovalerylshikonin and acetylshikonin exert their anticancer effects through a variety of molecular mechanisms, primarily leading to programmed cell death (apoptosis) and inhibition of cell proliferation.
β-Acetoxyisovalerylshikonin
The anticancer activity of β-acetoxyisovalerylshikonin and its related compound, β-hydroxyisovalerylshikonin, is attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial pathways. Furthermore, β-hydroxyisovalerylshikonin has been identified as a potent inhibitor of protein tyrosine kinases (PTKs), such as the epidermal growth factor receptor (EGFR) and v-Src, which are crucial for cancer cell growth and survival.[2]
Acetylshikonin
Acetylshikonin has demonstrated a broader and more extensively studied range of anticancer mechanisms. Its primary modes of action include:
-
Induction of Apoptosis: Acetylshikonin triggers apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.[3]
-
Cell Cycle Arrest: It can arrest the cell cycle at various phases, notably the G2/M phase, thereby preventing cancer cell division.[4]
-
Inhibition of Signaling Pathways: Acetylshikonin has been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[5]
-
Generation of Reactive Oxygen Species (ROS): Similar to other shikonin derivatives, acetylshikonin can induce oxidative stress in cancer cells by increasing the production of ROS, which can lead to cellular damage and apoptosis.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer activity of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., BCL1, JVM-13) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of β-acetoxyisovalerylshikonin or acetylshikonin for specified durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The MTT is converted by viable cells into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[6]
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cancer cells are treated with the desired concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: The cells are harvested by trypsinization and washed twice with cold PBS.
-
Cell Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these compounds and a general workflow for in vitro anticancer assays.
Caption: Acetylshikonin's multifaceted anticancer mechanism.
Caption: Inhibition of pro-survival signaling by β-Hydroxyisovalerylshikonin.
References
- 1. Shikonin Derivatives from Onsoma visianii Decrease Expression of Phosphorylated STAT3 in Leukemia Cells and Exert Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-hydroxyisovalerylshikonin is a novel and potent inhibitor of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 5. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis: β-Acetoxyisovalerylshikonin versus Doxorubicin in Oncology Research
In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide provides a detailed comparison of the efficacy of β-Acetoxyisovalerylshikonin (β-HIVS), a naphthoquinone derived from the root of Lithospermum erythrorhizon, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies testing β-Acetoxyisovalerylshikonin and Doxorubicin on the same panel of cancer cell lines under identical conditions are limited, the following tables summarize reported IC50 values from various independent studies. It is crucial to acknowledge that variations in experimental protocols, including cell lines, incubation times, and assay methods, can influence IC50 values.
Table 1: IC50 Values of β-Acetoxyisovalerylshikonin (β-HIVS) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| CCRF-CEM | Leukemia | 0.6 | XTT |
| DU-145 | Prostate Cancer | 16.8 | MTT |
| NCI-H522 | Lung Cancer | Not specified, but noted as highly effective | Not specified |
| DMS114 | Lung Cancer | Not specified, but noted as highly effective | Not specified |
Note: One study reported that β-hydroxyisovalerylshikonin did not show reduced viability in BCL1 (mouse B-cell leukemia) and JVM-13 (human B-cell prolymphocytic leukemia) cell lines.[1]
Table 2: IC50 Values of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Range from multiple studies | Assay Method(s) |
| HeLa | Cervical Cancer | ~0.1 - 1.0 | MTT, Neutral Red |
| A549 | Lung Adenocarcinoma | ~0.5 - >20 | MTT, Resazurin |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | MTT |
| PC3 | Prostate Cancer | 8.0 | MTT |
| HepG2 | Hepatocellular Carcinoma | 12.2 | MTT |
From the available data, Doxorubicin demonstrates potent cytotoxicity across a broad range of cancer cell lines, with IC50 values frequently in the low micromolar to sub-micromolar range. β-Acetoxyisovalerylshikonin also exhibits significant cytotoxic effects, particularly against leukemia and certain lung cancer cell lines, with IC50 values in the micromolar range. However, the efficacy of β-HIVS appears to be more cell-line dependent, with one study indicating a lack of activity against specific leukemia cell lines. The higher IC50 value against the DU-145 prostate cancer cell line suggests a potentially lower potency compared to Doxorubicin in this specific context.
Mechanisms of Action
The anticancer effects of β-Acetoxyisovalerylshikonin and Doxorubicin are mediated through distinct and complex signaling pathways.
β-Acetoxyisovalerylshikonin: A Multi-Targeted Approach
β-Acetoxyisovalerylshikonin induces apoptosis in cancer cells through a mechanism that appears to be independent of the Fas receptor and topoisomerase II inhibition.[2] Its mode of action involves:
-
Induction of Apoptosis: β-HIVS has been shown to induce characteristic features of apoptosis, including DNA fragmentation and activation of caspase-3.[2]
-
MAP Kinase Activation: It activates MAP kinases such as ERK2, JNK, and p38, which are involved in cellular stress responses and apoptosis. The activation of JNK by β-HIVS is independent of caspase signaling, suggesting it is an upstream event.[2]
-
Inhibition of Protein Tyrosine Kinases (PTKs): β-HIVS is a potent inhibitor of PTKs, including the Epidermal Growth Factor Receptor (EGFR) and v-Src, with IC50 values of 0.7 µM and 1 µM, respectively. This inhibition is non-competitive with respect to ATP.
-
PI3K/AKT Pathway Inhibition: In cervical cancer cells, β-HIVS has been shown to promote apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.
-
Generation of Reactive Oxygen Species (ROS): Some studies on related shikonin (B1681659) compounds suggest that the induction of apoptosis is mediated by the generation of ROS.
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin's primary mechanism of action revolves around its interaction with DNA and the generation of intracellular reactive oxygen species (ROS).[3][4] Key aspects of its mechanism include:
-
DNA Intercalation: Doxorubicin intercalates into the DNA helix, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and causing double-strand breaks.[5]
-
Reactive Oxygen Species (ROS) Production: Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide (B77818) ions and other ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
-
Induction of Apoptosis: The extensive DNA damage and cellular stress trigger both intrinsic and extrinsic apoptotic pathways, involving the activation of caspases.
Below are diagrams illustrating the proposed signaling pathways for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. remedypublications.com [remedypublications.com]
Unveiling the Synergistic Power of a Shikonin Derivative and Cisplatin in Lung Cancer: A Comparative Guide
A comprehensive analysis of the synergistic anti-cancer effects of β-hydroxyisovalerylshikonin and cisplatin (B142131) in a preclinical lung cancer model.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the synergistic effect of beta-Acetoxyisovalerylshikonin (β-AIVS) with cisplatin in lung cancer is not available in the current body of scientific literature. This guide provides a detailed comparison based on a closely related compound, beta-hydroxyisovalerylshikonin (β-HIVS) , which has demonstrated significant synergistic activity with cisplatin in human small-cell lung carcinoma. The findings presented here, derived from the study on β-HIVS, are offered as a valuable surrogate for understanding the potential therapeutic mechanisms and synergistic interactions that β-AIVS might exhibit.
Executive Summary
Cisplatin is a cornerstone of chemotherapy for various cancers, including lung cancer. However, its efficacy is often limited by intrinsic or acquired resistance and dose-limiting toxicities. This guide explores the synergistic potential of combining cisplatin with a shikonin (B1681659) derivative, β-hydroxyisovalerylshikonin (β-HIVS), in lung cancer cells. Preclinical evidence robustly suggests that the combination of β-HIVS and cisplatin leads to a significant enhancement of anti-cancer effects, including synergistic growth inhibition and induction of apoptosis (programmed cell death).[1] The primary mechanism underlying this synergy appears to be the dual inhibition of a tyrosine kinase-dependent pathway.[1]
Comparative Performance Data
The following tables summarize the key findings from the study on the combined effect of β-HIVS and cisplatin in the human small-cell lung carcinoma cell line, DMS114.
Table 1: Synergistic Growth Inhibition of Lung Cancer Cells
| Treatment Group | Cell Line | Observed Effect | Significance |
| β-HIVS alone | DMS114 | Minimal growth inhibition at low concentrations | - |
| Cisplatin (CDDP) alone | DMS114 | Minimal growth inhibition at low concentrations | - |
| β-HIVS + Cisplatin (CDDP) | DMS114 | Synergistic growth-inhibitory effect | High |
Data derived from a study by Xu et al., which demonstrated a strong synergistic effect, though specific IC50 values for the combination are not available in the abstract.[1]
Table 2: Induction of Apoptosis in Lung Cancer Cells
| Treatment Group | Cell Line | Method of Detection | Outcome |
| β-HIVS + Cisplatin (CDDP) | DMS114 | ELISA for cell death, TUNEL assay | Significant induction of apoptosis |
The combination treatment was shown to effectively trigger programmed cell death in DMS114 lung cancer cells.[1]
Table 3: Mechanism of Action - Tyrosine Kinase Inhibition
| Target Kinase | Treatment Group | Method of Detection | Outcome |
| Cellular Tyrosine Kinases | β-HIVS + Cisplatin (CDDP) | Western Blot with phosphotyrosine-specific antibodies | Inhibition of overall tyrosine kinase activity |
| Isolated Src Kinase | β-HIVS + Cisplatin (CDDP) | In vitro kinase assay | Direct inhibition of Src kinase activity |
| Isolated EGF Receptor Kinase | β-HIVS + Cisplatin (CDDP) | In vitro kinase assay | Direct inhibition of EGFR kinase activity |
The synergistic effect is attributed to the combined inhibition of key tyrosine kinases involved in cancer cell growth and survival.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments performed to evaluate the synergistic effects of β-HIVS and cisplatin.
Cell Viability and Synergy Assessment
Objective: To determine the effect of individual and combined treatments on the proliferation of lung cancer cells and to quantify the synergistic interaction.
Methodology:
-
Cell Culture: Human small-cell lung carcinoma DMS114 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of β-HIVS, cisplatin, or a combination of both for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells). The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Detection by TUNEL Assay
Objective: To visualize and quantify apoptosis (programmed cell death) induced by the combination treatment.
Methodology:
-
Sample Preparation: DMS114 cells are grown on coverslips and treated with β-HIVS, cisplatin, or the combination as described above.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TdT-Mediated dUTP Nick End Labeling (TUNEL): The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), is added to the cells. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Microscopy: The cells are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope. Apoptotic cells are identified by the presence of green fluorescence within the nucleus.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in multiple fields of view.
Western Blot Analysis of Tyrosine Kinase Inhibition
Objective: To assess the effect of the combination treatment on the activity of key tyrosine kinases.
Methodology:
-
Protein Extraction: DMS114 cells are treated as described previously. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., PY20 antibody). This detects all proteins that are actively phosphorylated on tyrosine residues. For more specific analysis, antibodies against the phosphorylated forms of Src and EGFR can be used.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to phosphorylated proteins is quantified to determine the level of tyrosine kinase inhibition.
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: A flowchart of the key experimental steps.
References
Combination Therapy of β-Acetoxyisovalerylshikonin and Paclitaxel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy involving β-Acetoxyisovalerylshikonin and paclitaxel (B517696) against cancer cells. The content herein is based on experimental data from studies on closely related shikonin (B1681659) compounds in combination with paclitaxel, offering insights into potential synergistic effects and underlying mechanisms.
The strategic combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance treatment efficacy, overcome drug resistance, and minimize toxicity. Paclitaxel, a potent mitotic inhibitor, is a widely used anticancer drug.[1][2] Emerging evidence suggests that its therapeutic potential can be significantly augmented when combined with natural compounds like shikonin and its derivatives. This guide explores the synergistic effects of combining β-Acetoxyisovalerylshikonin with paclitaxel, drawing parallels from studies on similar molecules.
Synergistic Effects on Cancer Cell Viability
Studies on esophageal and pancreatic cancer cells have demonstrated that shikonin and its derivatives can significantly enhance the cytotoxic effects of paclitaxel.[3][4] While treatment with either drug alone shows modest inhibition of cell growth, the combination therapy leads to a more pronounced anti-proliferative effect.
Table 1: Comparative Cell Viability (MTT/CCK-8 Assay)
| Treatment | Cell Line | Concentration | % Cell Viability (relative to control) |
| Control | KYSE270 | - | 100% |
| Shikonin | KYSE270 | 1 µM | Moderately Inhibited |
| Paclitaxel | KYSE270 | 100 nM | Moderately Inhibited |
| Shikonin + Paclitaxel | KYSE270 | 1 µM + 100 nM | Significantly Lower than single agents [3] |
| Control | Pancreatic Cancer Cells | - | 100% |
| β-HIVS | Pancreatic Cancer Cells | Increasing Doses | Gradually Decreased |
Note: Specific percentage values for the combination in KYSE270 cells were not provided in the source material, but a significant enhancement of paclitaxel's cytotoxicity was reported. β-HIVS refers to β-hydroxyisovaleryl-shikonin, a related compound.[3][4]
Induction of Apoptosis and Cell Cycle Arrest
The combination of shikonin and paclitaxel has been shown to facilitate mitotic arrest and enhance apoptosis in cancer cells.[3] Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5] Shikonin appears to potentiate this effect.
Table 2: Effects on Cell Cycle and Apoptosis
| Treatment | Cell Line | Effect on Cell Cycle | Apoptotic Markers |
| Paclitaxel (100 nM) | KYSE270 | G2/M Arrest | - |
| Shikonin (1 µM) | KYSE270 | No significant alteration | - |
| Shikonin + Paclitaxel | KYSE270 | Enhanced G2/M Arrest [3] | Increased cleaved PARP & cleaved caspase 3 [3] |
| β-HIVS | Pancreatic Cancer Cells | G0/G1 Blockage | Enhanced Apoptosis |
β-HIVS refers to β-hydroxyisovaleryl-shikonin.[4]
Molecular Mechanisms and Signaling Pathways
The synergistic effect of shikonin derivatives and paclitaxel appears to be mediated through the modulation of key signaling pathways involved in apoptosis and cell survival.
Apoptotic Pathway Modulation
The combination treatment has been observed to upregulate the expression of the tumor suppressor protein p53 and downregulate the anti-apoptotic protein Bcl-2.[3] This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that is more susceptible to programmed cell death.
PI3K/AKT Signaling Pathway
Research on β-hydroxyisovaleryl-shikonin (β-HIVS) has indicated its ability to suppress the PI3K/AKT signaling pathway, a critical pathway for cell survival, proliferation, and resistance to chemotherapy.[4] Paclitaxel has also been shown to inhibit the PI3K/AKT pathway in breast cancer cells.[6][7] The dual inhibition of this pathway by both agents likely contributes significantly to their synergistic antitumor effects.
Caption: Hypothesized signaling pathway for the synergistic action of a shikonin derivative and paclitaxel.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key protocols used in evaluating the combination therapy.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., KYSE270, Pancreatic cancer cell lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of β-Acetoxyisovalerylshikonin, paclitaxel, or a combination of both for 24 to 48 hours.
-
Reagent Incubation: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the viability assay. After the incubation period, harvest the cells by trypsinization and wash with PBS.
-
Fixation (for Cell Cycle): Fix cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining:
-
Cell Cycle: Resuspend fixed cells in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Apoptosis: Resuspend fresh (unfixed) cells in binding buffer and stain with Annexin V-FITC and PI.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, cleaved PARP, cleaved caspase-3, GAPDH) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity and normalize to a loading control like GAPDH.
Caption: A generalized workflow for in vitro evaluation of combination cancer therapies.
Conclusion and Future Directions
The available evidence strongly suggests that combining a shikonin derivative, such as β-Acetoxyisovalerylshikonin, with paclitaxel holds significant promise as a novel chemotherapeutic strategy. The synergistic effects on inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle are likely mediated through the combined modulation of the apoptotic machinery and critical survival pathways like PI3K/AKT.
Further in-depth studies are warranted to elucidate the precise molecular interactions and to optimize the dosage and scheduling for this combination therapy. In vivo studies using xenograft models are a crucial next step to validate these in vitro findings and to assess the therapeutic efficacy and safety profile in a preclinical setting. The continued exploration of such combination therapies is vital for the development of more effective and less toxic cancer treatments.
References
- 1. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel combination therapy in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin potentiates paclitaxel antitumor efficacy in esophageal cancer cells via the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Shikonin Derivatives in Apoptosis Induction for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of shikonin (B1681659) and its derivatives as inducers of apoptosis in cancer cells. Shikonin, a naturally occurring naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon, and its analogues have demonstrated significant potential as anti-cancer agents.[1] This document summarizes key quantitative data on their cytotoxic effects, details the experimental protocols used to obtain this data, and visualizes the primary signaling pathways involved in their apoptotic action.
Data Presentation: Comparative Cytotoxicity of Shikonin Derivatives
The anti-proliferative activity of shikonin and its derivatives is a critical measure of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this activity. The following tables summarize the IC50 values for shikonin and several of its key derivatives across a range of human cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: IC50 Values of Shikonin and Acetylshikonin in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Duration of Exposure (h) |
| Shikonin | A549 (Lung Carcinoma) | 1.5 (Cal78), 1.1 (SW-1353) | 24 |
| HepG2 (Hepatocellular Carcinoma) | 1.288 | Not Specified | |
| A375SM (Melanoma) | Dose-dependent inhibition | Not Specified | |
| U251 (Glioma) | Dose-dependent inhibition | 24 | |
| HCT-116 (Colon Cancer) | Dose-dependent inhibition | 24 | |
| SW480 (Colon Cancer) | Dose-dependent inhibition | 24 | |
| 143B (Osteosarcoma) | 4.55 | 24 | |
| 143B (Osteosarcoma) | 2.01 | 48 | |
| SCC9 (Oral Cancer) | 0.5 | Not Specified | |
| H357 (Oral Cancer) | 1.25 | Not Specified | |
| Acetylshikonin | BCL1 (Leukemia) | 1.8 ± 0.1 | 24 |
| BCL1 (Leukemia) | 1.5 ± 0.1 | 48 | |
| JVM-13 (Leukemia) | 2.3 ± 0.2 | 24 | |
| JVM-13 (Leukemia) | 1.9 ± 0.1 | 48 | |
| A498 (Renal Carcinoma) | ~2.5 | 48 | |
| ACHN (Renal Carcinoma) | ~2.5 | 48 | |
| HepG2 (Hepatocellular Carcinoma) | 2 | Not Specified | |
| Human Cancer Cell Lines (Panel) | 1.09–7.26 | Not Specified |
Table 2: IC50 Values of Other Shikonin Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Duration of Exposure (h) |
| β,β-dimethylacrylshikonin | MCF-7 (Breast Carcinoma) | 50 ± 16 | Not Specified |
| Isobutyrylshikonin | BCL1 (Leukemia) | 0.4 ± 0.05 | Not Specified |
| Cyclopropylshikonin | Cal78 (Chondrosarcoma) | 2.9 | 24 |
| SW-1353 (Chondrosarcoma) | 1.2 | 24 |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the study of shikonin derivatives and apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of shikonin or its derivatives and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of shikonin derivatives for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[8]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[1][9]
-
Protein Extraction: After treatment with shikonin derivatives, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in shikonin-induced apoptosis and a typical experimental workflow.
Signaling Pathways
Shikonin and its derivatives induce apoptosis through multiple signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These are often modulated by other critical signaling cascades such as PI3K/Akt and MAPK.
Caption: Shikonin derivatives induce apoptosis via intrinsic and extrinsic pathways.
The diagram above illustrates how shikonin and its derivatives can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. The intrinsic pathway is often initiated by an increase in reactive oxygen species (ROS) and the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[7][11] The extrinsic pathway is activated through death receptors on the cell surface. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates like PARP, ultimately leading to apoptosis.[12] Furthermore, shikonin derivatives modulate key regulatory pathways, including the inhibition of the pro-survival PI3K/Akt and NF-κB pathways and the activation of the MAPK signaling cascade, which can further promote apoptosis.[13][14][15]
Experimental Workflow
The following diagram outlines a typical workflow for investigating the pro-apoptotic effects of shikonin derivatives.
Caption: Workflow for assessing shikonin-induced apoptosis.
This workflow begins with the culture of cancer cells, followed by treatment with various concentrations of shikonin derivatives. Cell viability is then assessed to determine the IC50 values. In parallel, apoptosis is quantified using flow cytometry, and the expression of key apoptotic proteins is analyzed by Western blotting. The collective data allows for a comprehensive comparison of the pro-apoptotic efficacy and the elucidation of the underlying mechanisms of action for different shikonin derivatives.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcancer.org [jcancer.org]
- 13. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis induced by β,β-dimethylacrylshikonin is associated with Bcl-2 and NF-κB in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of β-Acetoxyisovalerylshikonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of β-acetoxyisovalerylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon. We will delve into its mechanism of action, comparing its efficacy with other shikonin (B1681659) derivatives and established anticancer agents, supported by experimental data.
Overview of Anticancer Activity
β-acetoxyisovalerylshikonin, and its closely related analogue β-hydroxyisovalerylshikonin (β-HIVS), have demonstrated significant antitumor effects across a variety of cancer cell lines.[1][2][3] The primary mechanisms contributing to its anticancer activity include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4][5][6] Notably, shikonin and its derivatives exhibit selective toxicity towards cancer cells, with minimal impact on normal human skin fibroblasts.[2]
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of β-acetoxyisovalerylshikonin and related compounds have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-hydroxyisovalerylshikonin (β-HIVS) | HL-60 | Leukemia | ~1 | [1] |
| Shikonin | TT | Medullary Thyroid Carcinoma | 1.1 | [2] |
| β,β-dimethylacrylshikonin | TT | Medullary Thyroid Carcinoma | >1.1 | [2] |
| Unfractionated Extract | TT | Medullary Thyroid Carcinoma | >1.1 | [2] |
| β-hydroxyisovalerylshikonin (β-HIVS) | PANC-1 | Pancreatic Cancer | Varies (dose-dependent) | [7] |
| β-hydroxyisovalerylshikonin (β-HIVS) | HeLa | Cervical Cancer | Varies (dose- and time-dependent) | [8] |
Mechanistic Insights: Signaling Pathways
The anticancer effects of β-acetoxyisovalerylshikonin are orchestrated through the modulation of several critical signaling pathways.
Induction of Apoptosis
β-hydroxyisovalerylshikonin (β-HIVS) has been shown to induce apoptosis in various cancer cells.[1][4][5] This programmed cell death is characterized by DNA fragmentation, nuclear condensation, and the activation of caspases.[1]
Key Apoptotic Events:
-
Caspase Activation: Treatment with β-HIVS leads to the activation of caspase-3, -8, and -9.[4]
-
Bcl-2 Family Modulation: A down-regulation of the anti-apoptotic protein Bcl-2 is observed.[4]
-
Mitochondrial Dysfunction: The compound induces a decrease in mitochondrial membrane potential.
-
MAPK Pathway Activation: Activation of MAP kinases such as ERK2, JNK, and p38 precedes the onset of apoptosis.[1] The activation of JNK by β-HIVS appears to be independent of or upstream of the caspase signaling pathway.[1]
Anticancer Signaling of β-Acetoxyisovalerylshikonin
Cell Cycle Arrest
β-hydroxyisovalerylshikonin has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 phase, in endometriotic stromal cells and pancreatic cancer cells.[4][7] This arrest prevents cancer cells from proliferating. In some nasopharyngeal carcinoma cell lines, arrest at the G2/M phase has also been observed.[9]
Inhibition of Polo-like Kinase 1 (PLK1)
A study on human leukemia cells revealed that β-HIVS suppresses the expression and kinase activity of Polo-like Kinase 1 (PLK1), a key regulator of the cell cycle.[5] This inhibition of PLK1 activity is suggested to play a critical role in the induction of apoptosis.[5]
PI3K/AKT Signaling Pathway
In pancreatic and cervical cancer cells, β-HIVS has been shown to exert its antitumor effects by suppressing the PI3K/AKT signaling pathway.[8][10][11] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the apoptotic effects of the compound.
Experimental validation workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of methylthiazoletetrazolium (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of β-acetoxyisovalerylshikonin or control vehicle for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with β-acetoxyisovalerylshikonin as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat and harvest cells as previously described.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, p-AKT, total AKT).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion and Future Directions
β-acetoxyisovalerylshikonin demonstrates significant potential as an anticancer agent, acting through multiple mechanisms to induce cancer cell death and inhibit proliferation. Its ability to modulate key signaling pathways, such as the MAPK and PI3K/AKT pathways, highlights its potential for targeted cancer therapy. Further in vivo studies are warranted to validate these findings and to assess the therapeutic efficacy and safety of this compound in preclinical models.[2][7] The development of novel shikonin derivatives and nanoformulations may also enhance its therapeutic index and clinical applicability.[3]
References
- 1. beta-hydroxyisovalerylshikonin inhibits the cell growth of various cancer cell lines and induces apoptosis in leukemia HL-60 cells through a mechanism different from those of Fas and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of shikonin derivatives on human medullary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin derivatives for cancer prevention and therapy [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-hydroxyisovalerylshikonin induces apoptosis and G0/G1 cell-cycle arrest of endometriotic stromal cells: a preliminary in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-hydroxyisovalerylshikonin induces apoptosis in human leukemia cells by inhibiting the activity of a polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: β-Acetoxyisovalerylshikonin Versus Traditional Topoisomerase Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic mechanisms of β-acetoxyisovalerylshikonin and established topoisomerase inhibitors, supported by experimental data and detailed protocols.
While traditional anticancer agents like doxorubicin (B1662922), etoposide (B1684455), and camptothecin (B557342) are well-characterized for their roles as topoisomerase inhibitors, emerging natural compounds such as β-acetoxyisovalerylshikonin present alternative mechanisms for inducing cancer cell death. This guide elucidates these differing pathways, offering a comparative perspective on their therapeutic potential.
Executive Summary
This guide presents a head-to-head comparison of β-acetoxyisovalerylshikonin with three widely used topoisomerase inhibitors: doxorubicin, etoposide, and camptothecin. A key finding is that while shikonin (B1681659) and its derivatives have been shown to inhibit topoisomerase I, β-hydroxyisovalerylshikonin, a closely related compound, does not inhibit topoisomerase II. The primary mechanism of action for β-acetoxyisovalerylshikonin and its analogs appears to be the induction of apoptosis through pathways independent of topoisomerase II inhibition, primarily involving the PI3K/AKT signaling cascade and the generation of reactive oxygen species (ROS).
In contrast, doxorubicin and etoposide are potent topoisomerase II inhibitors, and camptothecin is a specific inhibitor of topoisomerase I. These drugs function by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. This fundamental difference in their mechanism of action suggests that shikonin derivatives could be effective in cancers resistant to traditional topoisomerase inhibitors.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of these compounds have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| β-Hydroxyisovalerylshikonin | HL-60 (Leukemia) | ~1.0 | [1] |
| U937 (Leukemia) | ~1.0 | ||
| Doxorubicin | HCT116 (Colon) | 24.30 (as µg/ml) | [2] |
| Hep-G2 (Liver) | 14.72 (as µg/ml) | [2] | |
| PC3 (Prostate) | 2.64 (as µg/ml) | [2] | |
| MCF-7 (Breast) | 2.50 | [3] | |
| HeLa (Cervical) | 2.92 | [3] | |
| Etoposide | HepG2 (Liver) | 30.16 | [4] |
| MOLT-3 (Leukemia) | 0.051 | [4] | |
| BGC-823 (Gastric) | 43.74 | [4] | |
| A549 (Lung) | 139.54 | [4] | |
| Camptothecin | HT29 (Colon) | 0.037 | [5] |
| LOX (Melanoma) | 0.048 | [5] | |
| SKOV3 (Ovarian) | 0.038 | [5] | |
| MCF-7 (Breast) | 0.089 | [6] | |
| HCC1419 (Breast) | 0.067 | [6] |
Note: Direct comparative studies of β-acetoxyisovalerylshikonin with the other listed topoisomerase inhibitors in the same cancer cell lines under identical experimental conditions are limited. The data presented for β-hydroxyisovalerylshikonin is on a closely related compound and may not be fully representative of β-acetoxyisovalerylshikonin.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between β-acetoxyisovalerylshikonin and the compared topoisomerase inhibitors lies in their molecular targets and the subsequent signaling cascades they trigger.
Topoisomerase Inhibitors: DNA Damage as the Primary Weapon
Topoisomerase inhibitors, as their name suggests, target topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes.
-
Topoisomerase I Inhibitors (e.g., Camptothecin): These inhibitors bind to the covalent complex of topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme. This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication.[2][3]
-
Topoisomerase II Inhibitors (e.g., Doxorubicin, Etoposide): These agents stabilize the topoisomerase II-DNA cleavage complex, where the enzyme has created a double-strand break. By preventing the re-ligation of this break, these inhibitors lead to the accumulation of persistent DNA double-strand breaks, a highly cytotoxic lesion that triggers apoptosis.[4][6]
Mechanism of Action for Topoisomerase Inhibitors.
β-Acetoxyisovalerylshikonin: A Multi-pronged Attack Independent of Topoisomerase II
Research indicates that β-hydroxyisovalerylshikonin, and likely β-acetoxyisovalerylshikonin, induces apoptosis through a mechanism distinct from topoisomerase II inhibition.[1] The proposed pathway involves the induction of oxidative stress and modulation of key signaling pathways.
Shikonin and its derivatives have been shown to inhibit topoisomerase I, suggesting a potential dual mechanism of action.[7] However, the more prominently reported pathway involves the following key events:
-
Induction of Reactive Oxygen Species (ROS): Shikonin and its derivatives can increase the intracellular levels of ROS, leading to oxidative stress.
-
Modulation of PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. β-hydroxyisovalerylshikonin has been shown to inhibit the PI3K/AKT signaling pathway.
-
Activation of MAP Kinases: Treatment with β-hydroxyisovalerylshikonin leads to the activation of MAP kinases such as ERK2, JNK, and p38.[1]
-
Induction of Apoptosis: The culmination of these events is the activation of the apoptotic cascade, characterized by DNA fragmentation and caspase activation.[1]
References
- 1. 所有产品 | Selleck.cn [selleck.cn]
- 2. researchgate.net [researchgate.net]
- 3. naphthoquinone suppliers USA [americanchemicalsuppliers.com]
- 4. DL-Acetylshikonin | 23444-71-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of β-Acetoxyisovalerylshikonin for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of β-acetoxyisovalerylshikonin and its closely related derivatives for cancer cells over normal, non-cancerous cells. The objective is to offer a comparative overview of its cytotoxic profile, supported by experimental data, to inform preclinical research and drug development. Due to the limited availability of direct comparative data for β-acetoxyisovalerylshikonin, this guide will focus on the extensive research conducted on acetylshikonin (B600194), a structurally and functionally similar naphthoquinone derivative. This information serves as a strong proxy for understanding the potential selectivity of β-acetoxyisovalerylshikonin.
Executive Summary
Shikonin (B1681659) and its derivatives, including β-acetoxyisovalerylshikonin and acetylshikonin, are natural compounds isolated from the root of Lithospermum erythrorhizon. These compounds have garnered significant interest for their potent anti-cancer properties. A critical aspect of any potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing damage to healthy tissues. Studies have shown that shikonin derivatives can exhibit a favorable selectivity profile, being more cytotoxic to various cancer cell lines than to normal cells. This selectivity is a key factor in their therapeutic potential.
Data Presentation: Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following tables summarize the IC50 values for acetylshikonin in various cancer and normal human cell lines, providing a quantitative comparison of its cytotoxic effects. A lower IC50 value indicates greater potency.
Table 1: Comparative Cytotoxicity of Acetylshikonin in Cancer vs. Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Cancer Lines | |||
| MHCC-97H | Hepatocellular Carcinoma | 1.09 ± 0.27 | 9.41 |
| PC-3 | Prostate Cancer | 3.52 ± 0.36 | 2.49 |
| MCF-7 | Breast Cancer | 7.15 ± 0.11 | 1.05 |
| HCT-15 | Colorectal Cancer | 5.14 (at 24h) | 1.66 (vs. 48h normal) |
| LoVo | Colorectal Cancer | 6.41 (at 24h) | 1.33 (vs. 48h normal) |
| Normal Lines | |||
| L-02 | Normal Liver Cell Line | 10.26 ± 0.24 | - |
| RWPE-1 | Normal Prostate Epithelial Cell Line | 8.75 ± 0.18 | - |
| MCF-10A | Normal Breast Epithelial Cell Line | 7.66 ± 0.56 | - |
| CCd-18Co | Normal Colon Fibroblast | 8.53 (at 48h) | - |
The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the corresponding cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[1][2]
Table 2: Comparative Cytotoxicity of Shikonin and Acetylshikonin in a Normal Cell Line
| Compound | Normal Cell Line | Assay | EC50 (mg/L) |
| Shikonin | V79 | LDH | 0.18 |
| Acetylshikonin | V79 | LDH | 0.49 |
| Shikonin | V79 | MTT | 0.40 |
| Acetylshikonin | V79 | MTT | 1.16 |
| Shikonin | V79 | NRU | 0.60 |
| Acetylshikonin | V79 | NRU | 1.32 |
This table demonstrates that acetylshikonin is less cytotoxic to the V79 normal cell line compared to shikonin, as indicated by its higher EC50 values.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation of these findings.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
-
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
NRU (Neutral Red Uptake) Assay: This assay assesses cell viability based on the uptake of the neutral red dye by lysosomes of viable cells.
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
Mandatory Visualization
Caption: Workflow for assessing the selectivity of a compound for cancer cells.
Caption: Key signaling pathways involved in shikonin derivative-induced apoptosis.
Conclusion
The available data on acetylshikonin strongly suggest that shikonin derivatives, including by extension β-acetoxyisovalerylshikonin, possess a degree of selectivity for cancer cells over normal cells. The calculated selectivity indices, particularly for hepatocellular carcinoma and prostate cancer cell lines, are promising. Furthermore, the observation that acetylshikonin is less cytotoxic to normal cells than its parent compound, shikonin, indicates that structural modifications can improve the therapeutic window. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, often mediated by an increase in reactive oxygen species and modulation of key signaling pathways such as PI3K/AKT and MAPK. Further research is warranted to directly assess the selectivity of β-acetoxyisovalerylshikonin across a broader range of cancer and normal cell lines to fully establish its potential as a selective anti-cancer agent.
References
- 1. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Analysis of β-Acetoxyisovalerylshikonin Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of β-acetoxyisovalerylshikonin and its closely related shikonin (B1681659) derivatives. Due to the limited availability of specific experimental data for β-acetoxyisovalerylshikonin, this guide extrapolates its potential activity based on the well-documented efficacy of structurally similar compounds, particularly β-hydroxyisovalerylshikonin (β-HIVS) and acetylshikonin (B600194). The data herein is compiled to offer an objective overview of the therapeutic potential of this class of compounds, supported by detailed experimental protocols for key assays.
Introduction to β-Acetoxyisovalerylshikonin
β-acetoxyisovalerylshikonin is a derivative of shikonin, a potent naphthoquinone pigment isolated from the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. Shikonin and its numerous derivatives have long been recognized in traditional medicine and are now the subject of extensive research for their wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] These compounds are known to induce cell death and inhibit tumor growth across a variety of cancer types.[1][2]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of shikonin derivatives is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways that promote cancer cell proliferation and survival.[2][3] The proposed mechanism for β-acetoxyisovalerylshikonin, based on related compounds, involves the modulation of several key signaling cascades.
One of the primary mechanisms is the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[3] Shikonin derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[4]
Furthermore, these compounds are known to inhibit protein tyrosine kinases (PTKs) and interfere with major signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer and are crucial for cell growth, proliferation, and survival.[5][6][7] For instance, β-HIVS has been shown to induce apoptosis in human leukemia cells by suppressing the activity of polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[8]
Figure 1. Proposed signaling pathways modulated by β-acetoxyisovalerylshikonin.
Comparative Anticancer Activity
The efficacy of shikonin derivatives varies across different cancer cell lines, indicating a degree of selectivity. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%, is a standard metric for this comparison. The table below summarizes the IC50 values for several shikonin derivatives in various cancer cell lines, providing a basis for estimating the potential activity of β-acetoxyisovalerylshikonin.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| β-hydroxyisovalerylshikonin | HL-60 | Human Leukemia | ~1.0 |
| NCI-H522 | Lung Cancer | Potent | |
| DMS114 | Lung Cancer | Potent | |
| Acetylshikonin | BCL1 | Murine Leukemia | Low µM range |
| JVM-13 | Human B-cell Leukemia | Low µM range | |
| HCT116 | Colon Cancer | Dose-dependent | |
| HT29 | Colon Cancer | Dose-dependent | |
| Shikonin | C6 | Glioma | 6.0 |
| U87 | Glioma | 9.97 | |
| HeLa | Cervical Cancer | 40 (induces apoptosis) | |
| HT29 | Colon Cancer | 0.18 |
Note: Data is compiled from multiple sources and serves as a comparative reference.[1][4][5][6] The term "Potent" indicates high activity as reported in the study, without a specific IC50 value provided.
Experimental Protocols
To facilitate the cross-validation of these findings, detailed protocols for the primary assays used to evaluate the anticancer activity of β-acetoxyisovalerylshikonin are provided below.
Figure 2. General experimental workflow for cross-validation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
a. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product.[9] The amount of formazan produced is directly proportional to the number of viable cells.
b. Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
c. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of β-acetoxyisovalerylshikonin in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[6][10]
b. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cold 1X PBS
c. Protocol:
-
Cell Treatment: Culture and treat cells with β-acetoxyisovalerylshikonin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- & PI-negative; early apoptotic cells are Annexin V-positive & PI-negative; late apoptotic/necrotic cells are Annexin V- & PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
a. Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity emitted is directly proportional to the DNA content. By analyzing a population of cells with flow cytometry, distinct peaks representing cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases can be identified.
b. Materials:
-
Cold 70% Ethanol (B145695)
-
PI staining solution (containing PI, Triton X-100, and RNase A in PBS)
-
Flow cytometer
c. Protocol:
-
Cell Treatment & Harvesting: Treat cells as desired and harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[12]
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 1 mL of PI staining solution.[12]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light. The RNase A will degrade RNA to prevent non-specific staining.[5]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity will correlate with the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
β-acetoxyisovalerylshikonin, as a member of the shikonin family of compounds, holds significant promise as an anticancer agent. While direct experimental data remains limited, the extensive research on its analogues like β-HIVS and acetylshikonin provides a strong foundation for predicting its efficacy and mechanism of action. It is anticipated to exhibit potent cytotoxic and pro-apoptotic activity across a range of cancer cell lines, likely through the modulation of critical signaling pathways such as PI3K/Akt and the induction of mitochondrial-mediated apoptosis. The provided protocols offer a standardized framework for researchers to systematically evaluate and cross-validate the activity of β-acetoxyisovalerylshikonin, contributing to a clearer understanding of its therapeutic potential in oncology.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. beta-hydroxyisovalerylshikonin inhibits the cell growth of various cancer cell lines and induces apoptosis in leukemia HL-60 cells through a mechanism different from those of Fas and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. β-hydroxyisovaleryl-shikonin induces human cervical cancer cell apoptosis via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-hydroxyisovalerylshikonin induces apoptosis in human leukemia cells by inhibiting the activity of a polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Evaluating β-Acetoxyisovalerylshikonin's Therapeutic Potential Against Drug-Resistant Cancers: A Comparative Guide
The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents that can circumvent or overcome resistance mechanisms. β-Acetoxyisovalerylshikonin, a derivative of the natural compound shikonin (B1681659), has garnered interest for its potential anti-cancer activities. Due to the limited direct research on the acetoxy- form, this guide will focus on the closely related and more extensively studied β-hydroxyisovalerylshikonin (β-HIVS), alongside its parent compound shikonin, to evaluate its therapeutic potential in the context of drug-resistant cancers. This guide provides a comparative analysis of their efficacy against drug-resistant cancer cells, supported by available experimental data and detailed methodologies.
Comparative Efficacy in Drug-Resistant Cancer Cell Lines
Quantitative data on the cytotoxic effects of β-HIVS and shikonin against various cancer cell lines, including drug-resistant variants, are summarized below. These values, primarily half-maximal inhibitory concentrations (IC50), indicate the potency of the compounds. A lower IC50 value signifies greater efficacy.
Table 1: IC50 Values of β-Hydroxyisovalerylshikonin (β-HIVS) Against Kinase Targets
| Target | IC50 (µM) |
| EGFR | ~0.7 |
| v-Src | ~1.0 |
Data sourced from a study on the inhibitory effects of β-HIVS on protein tyrosine kinases.[1]
Table 2: Comparative IC50 Values of Shikonin and Doxorubicin (B1662922) in Sensitive and Drug-Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance |
| Breast Cancer | ||||
| MCF-7 vs. MCF-7/Shk | Shikonin | 1.52 µM | 3.09 µM | 2.03 |
| Ovarian Cancer | ||||
| A2780 vs. A2780/PTX | Paclitaxel | Not specified | Significantly higher | High |
| Shikonin | ~1 µM | Synergistic with Paclitaxel | - | |
| Bladder Cancer | ||||
| T24 vs. T24R2 | Cisplatin | 1.25 µg/mL | 20 µg/mL | 16 |
| T24 vs. T24/Cisplatin-Resistant | Cisplatin | ~21.49 µM | ~146.4 µM | ~6.8 |
This table compiles data from multiple sources to illustrate the efficacy of shikonin in overcoming drug resistance.[2]
Table 3: Synergistic Anti-Proliferative Activity of Shikonin and Doxorubicin in Burkitt's Lymphoma
| Cell Line | Treatment | Cell Viability (%) |
| Namalwa | Control | 100 |
| Shikonin (200 nM) | 49.33 | |
| Doxorubicin (400 nM) | 73.63 | |
| Shikonin + Doxorubicin | 38.93 | |
| Raji | Control | 100 |
| Shikonin (200 nM) | Not specified | |
| Doxorubicin (400 nM) | Not specified | |
| Shikonin + Doxorubicin | Similar synergistic effect observed |
Data indicates that the combination of shikonin and doxorubicin results in a more potent anti-cancer effect than either drug alone.[3]
Mechanisms of Action in Overcoming Drug Resistance
β-HIVS and shikonin employ distinct yet potentially complementary mechanisms to combat drug-resistant cancer cells.
β-Hydroxyisovalerylshikonin (β-HIVS):
β-HIVS functions as a potent inhibitor of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR) and v-Src.[1][4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, β-HIVS can disrupt the uncontrolled growth of cancer cells. Notably, its inhibition of v-Src is non-competitive with respect to ATP, suggesting a unique mechanism of action that could be effective against kinases that have developed resistance to ATP-competitive inhibitors.[1]
Shikonin:
Shikonin has been shown to overcome multidrug resistance through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Shikonin induces the production of ROS within cancer cells, leading to oxidative stress, DNA damage, and ultimately cell death through apoptosis or necroptosis.[2] This mechanism can be independent of the P-glycoprotein (P-gp) efflux pump, a primary driver of MDR.
-
Inhibition of P-glycoprotein (P-gp): Shikonin can downregulate the expression of P-gp, the protein product of the MDR1 gene.[2] P-gp is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, shikonin can restore the sensitivity of resistant cells to conventional chemotherapy agents like doxorubicin.
-
Induction of Necroptosis: Shikonin can induce a form of programmed necrosis called necroptosis in cancer cells.[5] This alternative cell death pathway can bypass apoptosis-resistance mechanisms, which are often upregulated in drug-resistant tumors.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in evaluating these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of β-HIVS as a protein tyrosine kinase inhibitor.
Caption: Multifaceted mechanism of shikonin in overcoming drug resistance.
Caption: Generalized workflow for assessing apoptosis using Annexin V staining.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (parental and drug-resistant)
-
Complete culture medium
-
β-HIVS or Shikonin, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (β-HIVS, shikonin, doxorubicin, or combinations) for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired compounds for the indicated time.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7][8][9][10]
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways and drug resistance.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against EGFR, P-gp, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities relative to a loading control like β-actin.[11][12][13][14][15]
Conclusion
While direct evidence for the efficacy of β-acetoxyisovalerylshikonin against drug-resistant cancers is limited, the available data on the closely related compound β-hydroxyisovalerylshikonin and its parent compound shikonin are promising. β-HIVS demonstrates potent inhibition of key cancer-related kinases, suggesting a potential role in cancer therapy. Shikonin exhibits a clear ability to overcome multidrug resistance through multiple mechanisms, including ROS generation and P-gp inhibition, and shows synergistic effects with conventional chemotherapeutics like doxorubicin.
Further research is warranted to directly evaluate the therapeutic potential of β-acetoxyisovalerylshikonin in a panel of drug-resistant cancer models, both in vitro and in vivo. Comparative studies against standard-of-care agents will be crucial to ascertain its clinical relevance. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into this promising class of compounds.
References
- 1. Beta-hydroxyisovalerylshikonin is a novel and potent inhibitor of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shikonin circumvents cancer drug resistance by induction of a necroptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. kumc.edu [kumc.edu]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. nacalai.com [nacalai.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 15. sinobiological.com [sinobiological.com]
Safety Operating Guide
Proper Disposal of β-Acetoxyisovalerylshikonin: A Comprehensive Guide for Laboratory Professionals
[IMMEDIATE SAFETY NOTICE] This document provides guidance on the proper disposal of β-acetoxyisovalerylshikonin. This compound is intended for research use only and may be harmful if ingested, inhaled, or in contact with skin.[1] All handling and disposal procedures should be conducted in accordance with institutional and local environmental health and safety (EHS) regulations. The following procedures are based on general best practices for handling hazardous chemical waste and information on shikonin (B1681659) and related naphthoquinone compounds.
I. Essential Safety and Handling Precautions
Before beginning any procedure involving β-acetoxyisovalerylshikonin, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
II. Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Restrict Access: Cordon off the spill area to prevent the spread of the material.
-
Wear PPE: Ensure appropriate PPE is worn before cleaning the spill.
-
Clean-up: To avoid generating dust, gently moisten the spilled solid with a small amount of water or an appropriate solvent. Alternatively, use a HEPA-filtered vacuum for cleanup.
-
Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
III. Step-by-Step Disposal Procedure
All waste containing β-acetoxyisovalerylshikonin, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Do not mix β-acetoxyisovalerylshikonin waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Keep solid and liquid waste in separate, designated containers.
-
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect in a leak-proof and clearly labeled container. Ensure the container material is compatible with the solvents used.
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "β-Acetoxyisovalerylshikonin."
-
Indicate any known hazard characteristics (e.g., "Harmful," "Irritant").
-
List all components and their approximate percentages if it is a mixed waste.
-
Include the accumulation start date.
-
-
Storage:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure secondary containment is in place to mitigate leaks or spills.
-
-
Disposal Request:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifests and pickup requests.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data for β-acetoxyisovalerylshikonin.
| Property | Value |
| Molecular Formula | C₂₃H₂₆O₈ |
| Molecular Weight | 430.44 g/mol |
| Hazard Statements | H303, H313, H333 (May be harmful if swallowed, in contact with skin, or if inhaled) |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 |
Data sourced from publicly available chemical information. Hazard and precautionary statements are based on general classifications for similar compounds and should be confirmed with a specific Safety Data Sheet if available.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the disposal procedure for β-acetoxyisovalerylshikonin.
Caption: Disposal workflow for β-acetoxyisovalerylshikonin.
Caption: Spill response procedure for β-acetoxyisovalerylshikonin.
References
Safeguarding Your Research: A Comprehensive Guide to Handling beta-Acetoxyisovalerylshikonin
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is a critical measure to prevent exposure to potentially hazardous substances.[4][5] The following table summarizes the recommended PPE for handling beta-Acetoxyisovalerylshikonin, based on guidelines for cytotoxic compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy-approved gloves | Double gloving is recommended. Change gloves regularly and immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable, solid-front, back-closure gown | Made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[6] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[6] |
| Respiratory Protection | N95 or higher-rated respirator | Required when manipulating powders or when there is a potential for aerosol generation. Fit-testing is essential.[4] |
| Foot Protection | Closed-toe shoes and shoe covers | Impermeable shoe covers should be worn in areas where the compound is handled and disposed of after use.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.[1]
-
If the package is compromised, treat it as a spill and follow the emergency spill procedures outlined below.[1]
-
Transport the intact package to a designated receiving area.
-
Don appropriate PPE (gloves and lab coat) before opening the package in a well-ventilated area, preferably within a chemical fume hood.
2. Storage:
-
Store this compound in a clearly labeled, sealed, and leak-proof container.
-
Keep the container in a designated, secure, and well-ventilated storage area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation and Experimentation:
-
All manipulations of this compound, especially handling of powders and preparation of solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 is preferred for cytotoxic compounds).[6]
-
Wear full PPE as detailed in the table above.
-
Use disposable equipment (e.g., plastic-backed absorbent liners on work surfaces, disposable pipette tips) whenever possible to minimize contamination.[1]
-
After completing the work, decontaminate all non-disposable equipment and the work area.
-
Wash hands thoroughly after removing gloves.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial for mitigating their impact.
| Emergency Situation | Procedure |
| Skin Exposure | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7] |
| Eye Exposure | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
| Minor Spill | Alert others in the area. Wear full PPE, including a respirator. Cover the spill with absorbent material. Clean the area with an appropriate deactivating solution (if known) or a detergent solution, followed by a rinse with water.[1] Collect all contaminated materials in a designated cytotoxic waste container. |
| Major Spill | Evacuate the area and restrict access. Alert the institutional safety officer. Follow established institutional procedures for major chemical spills. |
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
1. Waste Segregation:
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[6]
2. Types of Waste and Disposal Procedures:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be placed in a designated cytotoxic waste bag or container.
-
Liquid Waste: Unused solutions or liquid waste should be collected in a designated, sealed, and leak-proof container for hazardous chemical waste. Do not pour down the drain.
3. Final Disposal:
-
All cytotoxic waste containers must be securely sealed before removal from the laboratory.
-
Follow institutional procedures for the collection and disposal of cytotoxic waste by trained personnel.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin derivatives for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin derivatives protect immune organs from damage and promote immune responses in vivo in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
